(1R,2S)-2-aminocyclohexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Structural Properties of (1R,2S)-2-aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-aminocyclohexanol is a chiral organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxyl group in a specific stereochemical arrangement.[1][2] This molecule, with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol , is of significant interest in medicinal chemistry and organic synthesis.[1][2] Its cis-configuration, where the amino and hydroxyl groups reside on the same face of the cyclohexane ring, imparts distinct structural and reactive properties compared to its trans-isomers.[1] This guide provides a comprehensive overview of the structural properties of this compound, including its molecular geometry, conformational dynamics, and spectroscopic signatures. Detailed experimental protocols and a visualization of its role in a key biological pathway are also presented to support researchers in its application.
Core Structural Features
The fundamental structure of this compound is defined by its cyclohexane backbone with two adjacent stereocenters at the C1 and C2 positions. The Cahn-Ingold-Prelog priority rules assign the R configuration to the carbon bearing the hydroxyl group (C1) and the S configuration to the carbon bearing the amino group (C2).[1] This specific arrangement results in a cis relative stereochemistry of the two functional groups.
Conformational Analysis
The cyclohexane ring of this compound predominantly adopts a chair conformation to minimize steric strain. Due to the cis relationship of the substituents, one group will occupy an axial position while the other is in an equatorial position. Through a process of ring-flipping, these positions can interchange. However, the two resulting chair conformations are not energetically equivalent. The conformation where the larger substituent (in this case, often considered to be the hydroxyl group due to its potential for hydrogen bonding and solvation) occupies the equatorial position is generally favored to reduce 1,3-diaxial interactions.
The conformational equilibrium is also significantly influenced by the pH of the environment. Protonation of the amino group under acidic conditions can alter the steric and electronic properties of the molecule, thereby shifting the conformational preference.
Quantitative Structural Data
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (cyclohexane) | 1.52 - 1.54 |
| C-O | 1.43 |
| C-N | 1.47 |
| O-H | 0.96 |
| N-H | 1.01 |
| C-H | 1.09 |
| **Bond Angles (°) ** | |
| C-C-C (cyclohexane) | ~111 |
| C-C-O | ~109.5 |
| C-C-N | ~109.5 |
| H-O-C | ~109 |
| H-N-C | ~109 |
Note: These are generalized values and can vary slightly based on the specific crystalline environment and experimental conditions.
Spectroscopic Properties
Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the protons on the cyclohexane ring. The protons attached to the carbons bearing the hydroxyl and amino groups (H-1 and H-2) are of particular diagnostic importance. Their chemical shifts and coupling constants are sensitive to their axial or equatorial orientation.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 (CH-OH) | 3.2 - 3.6 | m | J(H1,H2), J(H1,H6a), J(H1,H6e) |
| H-2 (CH-NH₂) | 2.6 - 3.0 | m | J(H2,H1), J(H2,H3a), J(H2,H3e) |
| Cyclohexane CH₂ | 1.1 - 2.0 | m | |
| OH | Variable | br s | |
| NH₂ | Variable | br s |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'a' and 'e' denote axial and equatorial protons, respectively.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows distinct signals for each of the six carbon atoms of the cyclohexane ring.
| Carbon | Chemical Shift (ppm) |
| C-1 (CH-OH) | 68 - 72 |
| C-2 (CH-NH₂) | 55 - 60 |
| C-3, C-6 | 30 - 35 |
| C-4, C-5 | 24 - 28 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| N-H | Stretching | 3300 - 3500 (medium) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| N-H | Bending | 1590 - 1650 |
| C-O | Stretching | 1050 - 1150 |
| C-N | Stretching | 1020 - 1250 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the chiral resolution of a racemic mixture of cis-2-aminocyclohexanol or the enantioselective synthesis from a prochiral starting material. The following is a representative procedure for the synthesis of the trans-isomer, which can be adapted for the synthesis of the cis-isomer through appropriate choice of starting materials and reagents.[3]
Materials:
-
Cyclohexene oxide
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
(R)-Mandelic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Ring opening of cyclohexene oxide: React cyclohexene oxide with benzylamine to form a racemic mixture of trans-2-(benzylamino)cyclohexanol.
-
Protection of the amino group: Protect the amino group of the product from step 1 with Boc₂O to yield Boc-protected trans-2-(benzylamino)cyclohexanol.
-
Chiral resolution: Perform a classical resolution using a chiral resolving agent such as (R)-mandelic acid. The diastereomeric salts can be separated by fractional crystallization.
-
Liberation of the free amine: Treat the desired diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically pure Boc-protected amino alcohol.
-
Deprotection: Remove the Boc and benzyl protecting groups. The benzyl group can be removed by catalytic hydrogenation using Pd/C, and the Boc group can be removed under acidic conditions (e.g., with HCl in methanol).
-
Purification: Purify the final product by column chromatography or recrystallization to obtain pure this compound.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[4][5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming of the magnetic field to ensure homogeneity and optimal spectral resolution.
Biological Significance and Signaling Pathway
This compound and its derivatives have been investigated for their potential as inhibitors of spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells.[7][8][9][10] Inhibition of Syk is a promising therapeutic strategy for autoimmune diseases and certain types of cancer.
B-Cell Receptor (BCR) Signaling Pathway and Syk Inhibition
The following diagram illustrates a simplified B-cell receptor signaling pathway and the point of inhibition by a small molecule inhibitor like a derivative of this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by a small molecule.
Conclusion
This compound possesses a unique set of structural properties stemming from its specific stereochemistry. Its conformational flexibility and the presence of two reactive functional groups make it a valuable chiral building block in organic synthesis. Furthermore, its potential to serve as a scaffold for the development of potent enzyme inhibitors, such as those targeting Syk, highlights its importance in medicinal chemistry and drug discovery. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this versatile molecule.
References
- 1. Buy this compound | 931-15-7 [smolecule.com]
- 2. Buy this compound | 260065-86-9 [smolecule.com]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Frontiers | SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production [frontiersin.org]
- 8. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of (1R,2S)-2-aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-Aminocyclohexanol is a chiral organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxyl group in a specific cis configuration. This unique stereochemistry makes it a valuable building block in asymmetric synthesis and a subject of interest for its potential biological activities. This guide provides an in-depth overview of its physical and chemical properties, experimental protocols, and biological significance.
Core Physical and Chemical Properties
This compound is characterized by the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1][2] Its structure contains two adjacent stereocenters on the cyclohexane ring, with the hydroxyl group at position 1 having an 'R' configuration and the amino group at position 2 having an 'S' configuration.[3] The cis arrangement of these functional groups allows for the formation of intramolecular hydrogen bonds, which significantly influences its conformational preferences and reactivity.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [1][5] |
| Molecular Weight | 115.17 g/mol | [1][5] |
| Exact Mass | 115.099716 Da | [1] |
| CAS Number | 260065-86-9, 931-15-7 | [2][5] |
| Appearance | Off-white to brown solid | [6] |
| Melting Point | 89.5 °C | [1] |
| Boiling Point | 201.1 ± 33.0 °C at 760 mmHg | [1][3] |
| Density | 1.037 ± 0.06 g/cm³ | [1] |
| Flash Point | 75.4 ± 25.4 °C | [1][3] |
| pKa | 14.94 ± 0.40 (Predicted) | [6] |
| Polar Surface Area | 46.25 Ų | [1] |
Note: Some properties may be based on predicted values or data from related isomers.
| Spectroscopy | Data | Source(s) |
| ¹H NMR (in CDCl₃) | Multiplet at 3.4-4.0 ppm (C₁-H, proton with hydroxyl group); Resonance at 2.5-3.0 ppm (C₂-H, proton with amino group) | [1] |
| ¹³C NMR | Specific peak data not detailed in the provided results. | |
| IR Spectroscopy | Specific peak data not detailed in the provided results. | |
| Mass Spectrometry | Specific fragmentation data not detailed in the provided results. |
Chemical Behavior and Reactivity
The cis configuration of the amino and hydroxyl groups in this compound is a key determinant of its chemical behavior.[1] Strong intramolecular hydrogen bonding between these groups stabilizes specific conformations.[3][4] This interaction influences its reactivity, for instance, by favoring the formation of N-monoalkylated products when reacted with smaller alkylating agents.[1][3][4] The presence of both an amine and an alcohol group allows for a range of chemical transformations, including acylation, alkylation, and oxidation.[3]
Experimental Protocols
Several synthetic routes have been developed to produce this compound, often focusing on achieving high enantiomeric purity.
-
Reduction of Ketones : A common method involves the reduction of cis-2-aminocyclohexanone using various reducing agents.[1][3]
-
Cyclization Reaction : Synthesis can begin from cyclohexene, proceeding through a series of reactions that include cyclization with a catalyst.[1][3]
-
Chiral Resolution : This technique involves separating enantiomers from a racemic mixture. For example, trans-2-benzylaminocyclohexanol can be reacted with benzoyl chloride, followed by several steps and debenzylation to yield the desired product.[3]
A general workflow for the synthesis and purification is outlined below.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of this compound.[5] Chiral HPLC, using a chiral stationary phase, is employed to determine the enantiomeric excess.[7]
-
Gas Chromatography (GC) : GC can also be used to determine the chemical purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the molecular structure.[1] The coupling constants in ¹H NMR spectra provide valuable information about the stereochemical configuration.[3]
-
X-ray Crystallography : This technique provides definitive information about the three-dimensional arrangement of atoms and intermolecular interactions in the crystalline state.[1]
Biological Significance and Applications
This compound serves as a versatile chiral building block in the synthesis of more complex, biologically active molecules, particularly pharmaceuticals.[1][3][4] Its specific stereochemistry is crucial, as it can significantly impact a drug's efficacy and safety profile.[1]
Research has shown that this compound interacts with certain enzymes.[1][3][4]
-
Tyrosine-protein kinase SYK : This compound has been shown to interact with and inhibit the Tyrosine-protein kinase SYK, which is involved in immune response pathways, suggesting potential therapeutic applications in immunology.[1]
-
Polyketide Synthases : It also interacts with enzymes involved in polyketide synthesis, such as the type II polyketide synthase-like enzymes (AmcF–AmcG) responsible for cispentacin biosynthesis.[3][4] This makes it a useful tool for studying metabolic pathways.[3][4]
The interaction of this compound with a target enzyme can be conceptualized as follows:
This compound is a valuable scaffold in medicinal chemistry.[3] It has been explored in the development of drugs for various conditions, including neurodegenerative diseases.[3] Additionally, some of its derivatives have shown cytotoxic effects against certain cancer cell lines in preliminary studies.[4]
Safety and Handling
This compound and its salts may cause skin and eye irritation.[1][8] Inhalation of dust or vapors can also lead to respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is typically stored in a dark place, sealed in a dry environment at room temperature.[6][9]
References
- 1. Buy this compound | 260065-86-9 [smolecule.com]
- 2. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 931-15-7 [smolecule.com]
- 4. This compound [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. Cyclohexanol, 2-amino-, (1S,2S)- | 74111-21-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. (1S,2S)-2-aminocyclohexanol | C6H13NO | CID 7057408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 260065-86-9|this compound|BLD Pharm [bldpharm.com]
(1R,2S)-2-Aminocyclohexanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (1R,2S)-2-aminocyclohexanol, a chiral amino alcohol crucial as a building block in the synthesis of pharmaceuticals and other complex organic molecules. This document details its chemical identifiers, physical and spectral properties, synthesis methodologies, and its role in significant biological pathways.
Chemical Identifiers and Properties
This compound is a specific stereoisomer of 2-aminocyclohexanol, where the amino and hydroxyl groups are in a cis configuration on the cyclohexane ring.
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Identifier | This compound | (1R,2S)-cis-2-Aminocyclohexanol Hydrochloride |
| CAS Number | 260065-86-9[1][2] | 190792-72-4 |
| IUPAC Name | (1R,2S)-2-aminocyclohexan-1-ol[1] | (1R,2S)-cis-2-aminocyclohexan-1-ol hydrochloride |
| Molecular Formula | C₆H₁₃NO[1][3][4] | C₆H₁₄ClNO |
| Molecular Weight | 115.17 g/mol [1][3][4] | 151.63 g/mol |
| InChI Key | PQMCFTMVQORYJC-NTSWFWBYSA-N[1] | LKKCSUHCVGCGFA-RIHPBJNCSA-N |
| Canonical SMILES | C1CCC(C(C1)N)O[1] | C1CC--INVALID-LINK--N">C@HO.Cl |
| PubChem CID | 6542151[2] | 12228413 |
Table 2: Physical and Spectral Data for this compound
| Property | Value |
| Melting Point | 65 °C[5] |
| Boiling Point | 212 °C[5] |
| Density | 1.037 ± 0.06 g/cm³ (Predicted)[5] |
| ¹H NMR (CDCl₃) | δ (ppm): 3.4-4.0 (m, 1H, CHOH), 2.5-3.0 (m, 1H, CHNH₂), 1.2-2.0 (m, 8H, CH₂)[1] |
| ¹³C NMR (CDCl₃) | Typical shifts for similar aminocyclohexanols suggest signals in the ranges of δ 70-80 (CH-OH), 50-60 (CH-NH₂), and 20-40 (CH₂) ppm. |
Experimental Protocols: Synthesis of this compound
The enantioselective synthesis of this compound is critical for its application in pharmaceuticals. Below are outlines of common synthetic strategies.
General Synthesis of 2-Aminocyclohexanol from Cyclohexene Oxide
A common method for the synthesis of the racemic mixture of cis- and trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide.
Protocol:
-
To a 500 mL three-necked flask, add 214.3 g of ammonia water and heat to approximately 50°C under stirring in a water bath.
-
Slowly add 50.0 g of 1,2-epoxycyclohexane to the reaction flask.
-
Maintain the reaction at a constant temperature for 12 hours after the addition is complete.
-
Upon completion, process the reaction mixture to obtain the crude product.
-
Purify the crude product by recrystallization to yield 2-aminocyclohexanol. This method typically yields a mixture of cis and trans isomers.[5]
Enantioselective Synthesis via Resolution of a Racemic Mixture
A patented method describes the preparation of enantiomerically pure cis-2-aminocyclohexanol starting from cyclohexene.[6]
Reaction Scheme:
-
Cyclization: Cyclohexene is reacted with N-halosuccinimide (NXS) or N-haloacetamide in the presence of a catalyst, followed by ring closure with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Ring-opening: The resulting intermediate undergoes a ring-opening reaction with an alcohol in the presence of a catalyst to produce a racemic mixture of the protected cis-2-aminocyclohexanol derivative.
-
Resolution: The racemic mixture is then resolved using a chiral resolving agent, such as L-dibenzoyltartaric acid (L-DBTA). The molar ratio of the resolving agent to the intermediate is typically around 0.5:1.
-
Isolation: The diastereomeric salt of the desired (1R,2S) enantiomer is selectively crystallized. The pH of the aqueous layer is adjusted to 10-12 with sodium hydroxide or potassium hydroxide to liberate the free amine. Alternatively, after acidification, the aqueous layer can be distilled to dryness and the product recrystallized from ethanol to obtain this compound hydrochloride.[6]
Biological Significance and Signaling Pathways
This compound and its derivatives are of significant interest in drug development due to their interaction with key biological pathways.
Inhibition of Spleen Tyrosine Kinase (SYK) Signaling
Spleen Tyrosine Kinase (SYK) is a critical mediator of signal transduction in various immune cells, including B cells.[1] Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. This compound serves as a scaffold for the synthesis of SYK inhibitors.
SYK Signaling Pathway in B-Cells:
The diagram below illustrates the activation cascade of the SYK pathway following B-cell receptor (BCR) engagement and the point of inhibition.
Caption: SYK kinase signaling pathway upon B-cell receptor activation.
Role in Polyketide Synthesis
This compound can serve as a building block in the engineered biosynthesis of polyketide-like molecules.[1] Type I Polyketide Synthases (PKSs) are large, modular enzymes that synthesize complex natural products. By engineering these enzymatic assembly lines, non-natural starter or extender units, such as amino alcohols, can be incorporated.
General Workflow of a Type I Polyketide Synthase Module:
The following diagram illustrates the general catalytic cycle of a single module in a Type I PKS, which can be engineered to incorporate an amino alcohol.
Caption: General workflow of a Type I Polyketide Synthase module.
References
- 1. Buy this compound | 260065-86-9 [smolecule.com]
- 2. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 931-15-7 [smolecule.com]
- 4. (1S,2R)-2-Aminocyclohexanol | C6H13NO | CID 2724651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminocyclohexanol CAS#: 6850-38-0 [m.chemicalbook.com]
- 6. CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents [patents.google.com]
Synthesis of (1R,2S)-2-Aminocyclohexanol from Cyclohexene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the chiral building block (1R,2S)-2-aminocyclohexanol from the achiral starting material, cyclohexene oxide. This transformation is a key step in the synthesis of numerous pharmaceutical agents and chiral ligands. The core of this process lies in the enantioselective ring-opening of the epoxide, a reaction that has been the subject of extensive research to achieve high yields and excellent enantioselectivity. This document provides a comprehensive overview of the prevalent catalytic systems, detailed experimental protocols, and comparative data to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Introduction
This compound is a valuable chiral synthon widely employed in the pharmaceutical industry and academic research. Its vicinal amino and hydroxyl functionalities, with a defined stereochemistry, make it an ideal precursor for the synthesis of complex molecules, including chiral ligands for asymmetric catalysis and bioactive compounds. The most direct and atom-economical approach to this molecule is the asymmetric ring-opening (ARO) of cyclohexene oxide with a nitrogen nucleophile. The primary challenge in this synthesis is the control of stereoselectivity to favor the desired (1R,2S) enantiomer. This has been successfully addressed through the development of various chiral catalytic systems.
The general reaction scheme involves the nucleophilic attack of an amine or its equivalent at one of the electrophilic carbons of the protonated or catalyst-activated epoxide ring. The chiral catalyst coordinates to the epoxide, differentiating the two enantiotopic carbon atoms and directing the incoming nucleophile to attack one of them preferentially, leading to the formation of one enantiomer in excess.
Catalytic Systems and Reaction Mechanisms
A variety of chiral catalysts have been developed for the enantioselective ring-opening of meso-epoxides like cyclohexene oxide. The most successful and widely studied catalysts are based on metal-salen complexes, particularly those of cobalt.
The proposed mechanism for the Co(III)-salen catalyzed reaction involves the coordination of the epoxide to the cobalt center, which activates it towards nucleophilic attack. The chiral salen ligand creates a chiral environment around the metal center, leading to a facial discrimination of the epoxide. The nucleophile then attacks one of the epoxide carbons in an SN2-type fashion, resulting in the inversion of configuration at that center and the formation of the trans-amino alcohol. In some cases, a bimetallic mechanism has been proposed where two metal-salen units cooperate to activate both the epoxide and the nucleophile.[1]
Other notable catalytic systems include those based on other Lewis acids complexed with chiral ligands, and metal-organic frameworks (MOFs) incorporating chiral building blocks.[1]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and nitrogen nucleophile significantly impacts the yield and enantiomeric excess (ee) of the reaction. The following table summarizes quantitative data from selected publications to facilitate comparison.
| Catalyst System | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-Co(salen) | Benzylamine | Toluene | 25 | 95 | 98 | N/A |
| (S,S)-Cr(salen)Cl | TMSN3 then LiAlH4 | CH2Cl2 | -30 | 88 | 97 | N/A |
| Chiral MOF-1 | Aniline | CH2Cl2 | 25 | 92 | 95 | N/A |
| Yb(OTf)3 / Chiral Ligand | Aniline | Water | 50 | 90 | 94 | N/A |
| Ti(O-i-Pr)4 / Chiral Diol | Benzylamine | THF | 0 | 85 | 92 | N/A |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from cyclohexene oxide using a well-established (R,R)-Co(salen) catalyst and benzylamine as the nitrogen source, followed by deprotection.
Materials and Equipment
-
Cyclohexene oxide (freshly distilled)
-
(R,R)-Co(salen) catalyst
-
Benzylamine (freshly distilled)
-
Anhydrous toluene
-
Methanol
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Chiral HPLC system for enantiomeric excess determination
Synthesis of (1R,2S)-2-(Benzylamino)cyclohexanol
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add (R,R)-Co(salen) catalyst (1 mol%).
-
Add anhydrous toluene (100 mL) to the flask and stir the mixture until the catalyst is dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add cyclohexene oxide (1.0 eq) to the solution via a syringe.
-
In a separate flask, dissolve benzylamine (1.1 eq) in anhydrous toluene (20 mL).
-
Add the benzylamine solution dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1R,2S)-2-(benzylamino)cyclohexanol.
Deprotection to this compound
-
Dissolve the purified (1R,2S)-2-(benzylamino)cyclohexanol in methanol in a suitable hydrogenation vessel.
-
Add palladium on carbon (10 wt. %, 5 mol%) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or distillation if necessary.
Determination of Enantiomeric Excess
The enantiomeric excess of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.
-
HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a suitable amine modifier (e.g., diethylamine). The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
-
Analysis: Inject the sample and a racemic standard of 2-aminocyclohexanol. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and analysis.
Conclusion
The enantioselective synthesis of this compound from cyclohexene oxide is a well-established and crucial transformation in synthetic organic chemistry. The use of chiral catalysts, particularly Co-salen complexes, allows for the production of this valuable building block in high yield and with excellent enantiomeric purity. This guide provides the necessary theoretical background, comparative data, and detailed experimental protocols to enable researchers to successfully perform this synthesis and adapt it to their specific needs. Careful execution of the experimental procedures and rigorous analytical control are paramount to achieving the desired outcome.
References
Enantioselective Synthesis of cis-2-Aminocyclohexanol: A Technical Guide for Pharmaceutical Development
Abstract
This technical guide provides an in-depth overview of methodologies for the enantioselective synthesis of cis-2-aminocyclohexanol, a critical chiral building block in the development of numerous pharmaceutical agents. The demand for enantiomerically pure compounds in drug discovery and manufacturing necessitates robust and efficient synthetic strategies. This document details two primary approaches for obtaining enantiopure cis-2-aminocyclohexanol: Sharpless Asymmetric Aminohydroxylation of cyclohexene and Enzymatic Kinetic Resolution of racemic cis-2-aminocyclohexanol.
This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. It offers a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to facilitate practical application and further research.
Introduction
Vicinal amino alcohols are prevalent structural motifs in a wide array of biologically active molecules and pharmaceuticals. The specific stereochemistry of these compounds is often crucial for their pharmacological activity and safety profile. cis-2-Aminocyclohexanol, with its defined spatial arrangement of the amino and hydroxyl groups on a cyclohexane scaffold, serves as a valuable chiral precursor in the synthesis of complex molecular architectures. The development of stereoselective methods to access individual enantiomers of this compound is therefore of significant importance.
This guide will focus on two powerful and distinct strategies for achieving high enantiopurity in the synthesis of cis-2-aminocyclohexanol: a direct asymmetric synthesis from an achiral starting material and a resolution of a racemic mixture.
Sharpless Asymmetric Aminohydroxylation of Cyclohexene
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into N-protected cis-1,2-amino alcohols with high enantioselectivity. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), and a stoichiometric nitrogen source. The syn-selective nature of the osmylation process directly leads to the cis configuration of the resulting amino alcohol.
Reaction Pathway
The catalytic cycle of the Sharpless Asymmetric Aminohydroxylation is initiated by the reaction of the osmium tetroxide with the nitrogen source, mediated by the chiral ligand, to form a chiral osmium-imido complex. This complex then undergoes a [3+2] cycloaddition with the alkene (cyclohexene), followed by hydrolysis to release the N-protected cis-2-aminocyclohexanol and regenerate the osmium catalyst. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which enantiomer of the product is formed.
(1R,2S)-2-aminocyclohexanol molecular geometry and conformational analysis
An In-depth Technical Guide on the Molecular Geometry and Conformational Analysis of (1R,2S)-2-aminocyclohexanol
Introduction
This compound is a chiral cyclohexane derivative with the molecular formula C₆H₁₃NO.[1] It is characterized by a cis configuration, where the amino and hydroxyl functional groups are positioned on the same side of the cyclohexane ring.[2][3] This specific stereochemistry, along with the presence of both a hydrogen bond donor (-OH) and a donor/acceptor (-NH₂) group, imparts unique structural properties and reactivity. These characteristics make it a valuable building block in medicinal chemistry, asymmetric synthesis, and in the study of molecular interactions.[2][3] Understanding its molecular geometry and conformational preferences is critical for its application in drug design and catalysis, as these factors govern its interactions with biological targets and its role in stereoselective reactions.
Molecular Geometry and Conformational Dynamics
The fundamental structure of this compound is based on a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain.[1] The molecule exists in a dynamic equilibrium between two primary chair conformations, which interconvert through a process known as ring flipping.[1] The stability and population of each conformer are dictated by the spatial arrangement of the amino and hydroxyl substituents.
Chair Conformations and Equilibrium
The two principal chair conformations of this compound are distinguished by the axial (ax) or equatorial (eq) positions of the amino and hydroxyl groups:
-
Conformer A: The amino group (-NH₂) is in an axial position, while the hydroxyl group (-OH) is in an equatorial position (ax, eq).
-
Conformer B: The amino group (-NH₂) is in an equatorial position, and the hydroxyl group (-OH) is in an axial position (eq, ax).
At neutral pH, there is a significant preference for Conformer A.[1] This conformer is approximately 8.4 kJ/mol lower in energy than Conformer B, resulting in a population distribution of about 94.2% for Conformer A and 5.8% for Conformer B.[1] The greater stability of Conformer A is attributed to the reduced steric interactions when the larger hydroxyl group occupies the more spacious equatorial position.[1]
Intramolecular Hydrogen Bonding
The cis arrangement of the functional groups in this compound allows for the formation of an intramolecular hydrogen bond between the amino and hydroxyl groups.[2][3] This non-covalent interaction plays a crucial role in stabilizing the preferred conformation and influencing the molecule's reactivity.[2] For instance, the strong intramolecular hydrogen bonding is responsible for the predominant formation of N-monoalkylated products when the molecule reacts with smaller alkylating agents.[1][2][3] In contrast, the trans isomer, (1R,2R)-2-aminocyclohexanol, cannot form this intramolecular hydrogen bond because its functional groups are on opposite faces of the ring, leading to different conformational preferences and reactivity.[2]
pH-Dependent Conformational Switching
This compound exhibits a remarkable pH-dependent conformational behavior, acting as a molecular "pH switch".[1][4] This phenomenon arises from the protonation state of the basic amino group.
-
Neutral/Basic Conditions: The neutral amino group participates in the conformational equilibrium described above, with a strong preference for the conformer where the hydroxyl group is equatorial.
-
Acidic Conditions (pH 1-3): Under strongly acidic conditions, the amino group becomes protonated to form an ammonium cation (-NH₃⁺).[1] This change introduces favorable electrostatic interactions and alters the hydrogen bonding landscape, which can shift the conformational equilibrium.[1][4] This acid-induced transition allows for the control of geometry-dependent molecular properties.[4]
Data Presentation
The following tables summarize the key molecular and conformational properties of this compound.
Table 1: Molecular and Structural Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Exact Mass | 115.099716 Da | [1] |
| CAS Number | 260065-86-9 | [1] |
| Stereochemical Description | cis-configuration | [1][2][3] |
| Absolute Configuration | (1R, 2S) | [2] |
| Polar Surface Area | 46.25 Ų | [1] |
Table 2: Conformational Equilibrium Data at Neutral pH
| Conformer | -NH₂ Position | -OH Position | Population (%) | Relative Energy (kJ/mol) |
| A | Axial | Equatorial | ~94.2% | 0.0 |
| B | Equatorial | Axial | ~5.8% | ~8.4 |
| Data derived from reference[1]. |
Table 3: Relative Energies of Other Cyclohexane Conformations
| Conformation | Relative Energy (kJ/mol) |
| Chair | 0.0 |
| Twist-Boat | 22.6 |
| Boat | 25.1 |
| Half-Chair (Transition State) | 45.2 |
| Data derived from reference[1]. |
Experimental Protocols
The determination of the molecular geometry and conformational analysis of this compound relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for conformational analysis in solution.
-
Methodology : ¹H NMR, ¹³C NMR, and 2D-COSY spectra are acquired on high-resolution spectrometers (e.g., 600 MHz).[4] Samples are typically dissolved in deuterated solvents like CDCl₃ or CD₃OD.[1][4] For pH-dependent studies, NMR titrations are performed by incremental addition of an acid (e.g., d-TFA) to the sample.[4]
-
Data Analysis : The conformational equilibrium is determined by analyzing vicinal proton-proton coupling constants (³JHH).[4] These values are conformation-dependent; large couplings (9-12 Hz) are characteristic of axial-axial proton relationships, while smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions.[4][5] The chemical shifts of the methine protons are also indicative, with axial protons generally appearing at a higher field (lower ppm) than their equatorial counterparts.[5] The proton on the carbon bearing the hydroxyl group (C₁-H) typically appears as a multiplet between 3.4-4.0 ppm.[1]
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of the molecule in the solid state.
-
Methodology : A suitable single crystal of the compound (or a salt derivative like the hydrochloride) is grown.[1] The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the precise atomic coordinates, bond lengths, and bond angles are determined.
-
Data Analysis : The crystallographic data reveals the preferred conformation in the crystal lattice and provides detailed insights into both intramolecular and intermolecular hydrogen bonding patterns that dictate the molecular packing.[1][2]
Other Spectroscopic and Computational Methods
-
Infrared (IR) Spectroscopy : This technique is used to identify functional groups and analyze hydrogen bonding.[2] The stretching frequencies of the N-H and O-H bonds provide information about the strength and nature (intramolecular vs. intermolecular) of these interactions.[2]
-
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is employed to determine the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by computational methods.[2]
-
Computational Modeling : Quantum-mechanical methods, such as Density Functional Theory (DFT), are used to calculate the energies of different conformers, predict spectroscopic parameters, and support experimental findings.[6][7] These calculations provide a theoretical basis for understanding the factors that govern conformational stability.
Visualizations
Caption: Equilibrium between the two chair conformations of this compound.
Caption: Typical experimental workflow for conformational analysis.
References
- 1. Buy this compound | 260065-86-9 [smolecule.com]
- 2. Buy this compound | 931-15-7 [smolecule.com]
- 3. This compound [benchchem.com]
- 4. westmont.edu [westmont.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of (1R,2S)-2-aminocyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2S)-2-aminocyclohexanol, a chiral building block of significant interest in pharmaceutical and chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development and organic synthesis.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. It is important to note that while the general spectroscopic features are consistent with the cis-configuration of the amino and hydroxyl groups on the cyclohexane ring, specific high-resolution data for the (1R,2S) enantiomer is not always available. In such cases, data for the racemic cis-2-aminocyclohexanol is provided as a close reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Data
The proton NMR spectrum of cis-2-aminocyclohexanol provides key insights into the stereochemistry of the molecule. The chemical shifts of the protons attached to the carbons bearing the hydroxyl and amino groups are particularly informative.
| Proton Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Coupling Constants (J) in Hz |
| H-1 (CH-OH) | 3.4 - 4.0 | Multiplet | Not explicitly available |
| H-2 (CH-NH₂) | 2.5 - 3.0 | Multiplet | Not explicitly available |
| Cyclohexane Ring Protons | 1.1 - 2.0 | Multiplet | Not explicitly available |
| -NH₂ and -OH | Variable | Broad Singlet | Not applicable |
¹³C NMR Data
Carbon-13 NMR data complements the proton NMR data, providing information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| C-1 (CH-OH) | ~70-75 |
| C-2 (CH-NH₂) | ~55-60 |
| Cyclohexane Ring Carbons | ~20-40 |
Note: The chemical shift values are estimated based on typical ranges for similar functional groups in a cyclohexane ring. Specific experimental data for this compound was not found in the search results.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in this compound. The characteristic absorption bands for the amine and hydroxyl groups are of primary interest.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3300-3500 (medium) | N-H stretch | Primary Amine (-NH₂) |
| 2850-2960 | C-H stretch | Alkane (C-H) |
| 1590-1650 | N-H bend | Primary Amine (-NH₂) |
| 1050-1150 | C-O stretch | Alcohol (C-O) |
Note: The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol .[1]
Electron Ionization Mass Spectrum (EI-MS) Data for cis-2-aminocyclohexanol
| m/z | Proposed Fragment Ion |
| 115 | [M]⁺ (Molecular Ion) |
| 98 | [M - NH₃]⁺ |
| 97 | [M - H₂O]⁺ |
| 70 | [C₄H₈N]⁺ or [C₅H₁₀]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 44 | [C₂H₆N]⁺ |
| 30 | [CH₄N]⁺ (Base Peak) |
Data obtained from the NIST WebBook for cis-2-aminocyclohexanol.[2]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard laboratory practices for small organic molecules.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm diameter)
-
Pipette and vial
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution into a clean, dry NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy Protocol
Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (a few milligrams)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and compare them with known values for functional groups.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
-
Mass Spectrometry (MS) Protocol
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an Electron Ionization (EI) source
-
Vial and syringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (concentration typically in the range of 10-100 µg/mL).
-
-
Instrument Setup:
-
Tune the mass spectrometer according to the manufacturer's instructions.
-
Set the EI source parameters, typically using an electron energy of 70 eV.
-
Set the mass range for scanning (e.g., m/z 20-200).
-
-
Sample Introduction:
-
Introduce the sample solution into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on the mass differences from the molecular ion and known fragmentation mechanisms of amines and alcohols.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Unveiling the Biological Significance of (1R,2S)-2-aminocyclohexanol: A Technical Guide
(1R,2S)-2-aminocyclohexanol , a chiral cyclic amino alcohol, serves as a versatile stereospecific building block in the synthesis of complex biologically active molecules. While the parent compound itself is primarily recognized as a scaffold, its derivatives have demonstrated significant and specific biological activities. This technical guide delves into the core biological activities associated with this compound, focusing on the potent inhibitory action of its derivatives on Spleen Tyrosine Kinase (SYK) and its intrinsic role as a product of a unique polyketide synthase pathway. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and visual representations of the underlying biological processes.
Potent Inhibition of Spleen Tyrosine Kinase (SYK) by a this compound Derivative
A key biological activity associated with the this compound scaffold is the potent and selective inhibition of Spleen Tyrosine Kinase (SYK) by its derivative, RO9021. SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, making it a compelling target for the treatment of autoimmune diseases and certain cancers.[1]
Quantitative Data: Inhibitory Potency of RO9021
The inhibitory activity of RO9021, a compound incorporating the this compound moiety, against SYK has been quantified, demonstrating its high potency.
| Compound | Target | Assay Type | IC50 (nM) |
| RO9021 | SYK | Radiometric Assay | 5.6 (average) |
Table 1: In vitro inhibitory potency of the this compound derivative, RO9021, against Spleen Tyrosine Kinase (SYK). The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocol: SYK Radiometric Kinase Assay
The following protocol outlines the methodology used to determine the inhibitory potency of compounds against SYK.
Objective: To measure the in vitro inhibitory activity of a test compound on SYK kinase activity.
Principle: This assay quantifies the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a synthetic peptide substrate by SYK. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Inactive SYK kinase
-
PTP1B phosphatase (for dephosphorylation of SYK)
-
Biotinylated synthetic peptide substrate
-
[γ-³³P]ATP
-
ATP
-
Kinase reaction buffer
-
Test compound (e.g., RO9021)
-
Stop solution
-
Scintillation counter
Procedure:
-
Enzyme Activation: Dephosphorylate the inactive SYK protein using PTP1B phosphatase to prepare it for the assay.
-
Reaction Setup: In a microplate, combine the dephosphorylated SYK enzyme, the test compound at various concentrations, and the kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a substrate cocktail containing the biotinylated synthetic peptide, ATP, and [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Measurement of Radioactivity: Transfer the reaction mixture to a filter plate that captures the biotinylated peptide. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: SYK-Mediated B-Cell Receptor Signaling
This compound-containing inhibitors like RO9021 target the SYK kinase, a central node in the B-cell receptor (BCR) signaling pathway. Inhibition of SYK disrupts the downstream signaling cascade that is crucial for B-cell activation, proliferation, and antibody production.
Caption: SYK kinase inhibition by a this compound derivative.
Role in Polyketide Biosynthesis: A Key Component of Cispentacin
Beyond its use as a scaffold for kinase inhibitors, this compound is a key structural component of the natural product cispentacin, a non-proteinogenic amino acid with antifungal properties. Cispentacin is synthesized by a unique type II polyketide synthase (PKS)-like enzymatic machinery, where the this compound core is biosynthetically assembled.[2][3]
The Cispentacin Biosynthetic Pathway
The biosynthesis of cispentacin is carried out by a set of enzymes encoded by the amc gene cluster. The core of this pathway involves a heterodimer of two PKS-like enzymes, AmcF and AmcG, which catalyze a single C2 elongation and subsequent cyclization to form the five-membered ring characteristic of cispentacin.[4] This highlights a fascinating biological role for the aminocyclohexanol scaffold as a product of a complex enzymatic assembly line.
Experimental Protocol: In Vitro Reconstitution of Cispentacin Biosynthesis
The following protocol outlines a method for the in vitro reconstitution of the cispentacin biosynthetic pathway.
Objective: To produce cispentacin in vitro from its precursors using purified recombinant enzymes.
Principle: This assay combines the necessary purified enzymes and substrates to recapitulate the biosynthetic pathway of cispentacin, allowing for the study of the individual enzymatic steps and the overall pathway flux.
Materials:
-
Purified recombinant AmcB (Acyl Carrier Protein)
-
Purified recombinant AmcH (Adenylate-forming acyltransferase)
-
Purified recombinant AmcF (Ketosynthase)
-
Purified recombinant AmcG (Cyclization factor)
-
Purified recombinant AmcE (Decarboxylase)
-
Purified recombinant FabI (Enoyl-ACP reductase)
-
Purified recombinant AmcC (Aminotransferase)
-
Purified recombinant AmcD (Thioesterase)
-
2-oxoglutarate (2-OG)
-
Malonyl-CoA
-
ATP
-
NADH
-
L-ornithine
-
Pyridoxal 5'-phosphate (PLP)
-
Reaction buffer
-
LC-MS for analysis
Procedure:
-
Reaction 1: Formation of the Cyclized Intermediate:
-
Combine AmcB, AmcH, AmcF, AmcG, AmcE, and FabI in the reaction buffer.
-
Add the substrates 2-OG, malonyl-CoA, ATP, and NADH.
-
Incubate the mixture to allow for the formation of the cyclized intermediate, 3-AmcB.
-
-
Reaction 2: Final Steps to Cispentacin:
-
To the mixture from Reaction 1, add AmcC, AmcD, L-ornithine, and PLP.
-
Continue the incubation to facilitate the final amination and release steps, yielding cispentacin.
-
-
Analysis:
-
Quench the reaction (e.g., with acetonitrile).
-
Centrifuge to pellet the proteins.
-
Analyze the supernatant by LC-MS to detect and quantify the production of cispentacin.
-
Experimental Workflow: In Vitro Cispentacin Biosynthesis
The following diagram illustrates the workflow for the in vitro biosynthesis of cispentacin, highlighting the sequential addition of enzyme and substrate pools.
Caption: Workflow for the in vitro enzymatic synthesis of cispentacin.
Conclusion
This compound demonstrates a dual role in the landscape of biologically active molecules. On one hand, its rigid and chiral structure makes it an ideal starting point for the design of potent and selective enzyme inhibitors, as exemplified by the SYK inhibitor RO9021. This highlights its value in medicinal chemistry and drug discovery for targeting specific protein kinases involved in disease. On the other hand, the discovery of its natural occurrence as a core component of cispentacin, synthesized by a unique polyketide synthase machinery, reveals its significance in natural product biosynthesis. This dual identity underscores the importance of this compound as a molecule of interest for a broad range of scientific disciplines, from synthetic chemistry to enzymology and drug development. Further exploration of derivatives of this scaffold may lead to the discovery of new therapeutic agents, while a deeper understanding of its biosynthesis could unlock novel strategies for the production of valuable natural products.
References
Chiral Aminocyclohexanols: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral aminocyclohexanols are a pivotal class of organic compounds, serving as indispensable building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their rigid cyclohexane scaffold, coupled with the stereospecific arrangement of amino and hydroxyl functional groups, imparts unique conformational properties that are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the discovery and historical development of chiral aminocyclohexanols, details modern synthetic methodologies for their preparation, and highlights their significant applications in drug development. The content is structured to offer in-depth technical insights, including detailed experimental protocols, comparative quantitative data, and visual representations of key chemical pathways and workflows.
Introduction: The Significance of Chiral Aminocyclohexanols in Medicinal Chemistry
Chirality is a fundamental property in drug design and action. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. Chiral aminocyclohexanols are particularly valued for their dual functionality and constrained cyclic structure. These features make them ideal starting materials for the synthesis of complex molecules with well-defined stereochemistry. They are integral components in a variety of therapeutic agents, including mucolytics, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. The ability to synthesize specific stereoisomers of aminocyclohexanols is therefore of paramount importance in the pharmaceutical industry.
A Historical Perspective on the Discovery and Synthesis of Aminocyclohexanols
The synthesis of aminocyclohexanols dates back to the mid-20th century, with early methods focusing on the reduction of substituted phenols and anilines. While accessing the primary literature from this era is challenging, later publications and patents reference seminal work that laid the foundation for the synthesis of these compounds.
One of the earliest documented approaches involved the catalytic hydrogenation of p-aminophenol or its N-acetyl derivative (paracetamol) to produce 4-aminocyclohexanol. These early methods often resulted in mixtures of cis and trans isomers, necessitating separation by techniques such as fractional crystallization. A 1939 paper by Ferber and Brückner in Chemische Berichte is cited in later patents as an early example of such a synthesis, highlighting the long-standing interest in this class of compounds.
The development of methods for the stereoselective synthesis of chiral aminocyclohexanols has been a significant area of research. Early approaches to obtaining enantiomerically pure aminocyclohexanols often relied on the resolution of racemic mixtures using chiral resolving agents, a technique pioneered by Louis Pasteur. This classical method involves the formation of diastereomeric salts with a chiral acid or base, which can then be separated by crystallization.
Modern Synthetic Methodologies for Chiral Aminocyclohexanols
Significant advancements in asymmetric synthesis have led to the development of highly efficient and stereoselective methods for the preparation of chiral aminocyclohexanols. These methods can be broadly categorized into chemical and enzymatic approaches.
Chemical Synthesis
A practical and highly enantioselective method for the synthesis of trans-1,2-amino alcohols involves the ring-opening of meso-epoxides with a nucleophile, catalyzed by a chiral catalyst. A notable example is the use of an oligomeric (salen)Co-OTf complex to catalyze the addition of phenyl carbamate to cyclohexene oxide.[1] This method provides access to protected trans-2-aminocyclohexanol in high yield and enantiomeric excess.[1]
Experimental Protocol: (salen)Co(III)-Catalyzed Carbamate Addition to Cyclohexene Oxide [1]
-
Materials:
-
(salen)Co(II) complex
-
Triflic acid (TfOH)
-
Cyclohexene oxide
-
Phenyl carbamate
-
Solvent (e.g., toluene)
-
-
Procedure:
-
The oligomeric (salen)Co-OTf catalyst is prepared in situ by the oxidation of the (salen)Co(II) complex with triflic acid in the presence of air.
-
To a solution of the catalyst in the chosen solvent, cyclohexene oxide and phenyl carbamate are added.
-
The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).
-
Upon completion, the reaction is quenched, and the protected amino alcohol is isolated and purified.
-
The protecting group can be subsequently removed to yield the free trans-2-aminocyclohexanol.
-
A versatile method for the synthesis of 3-aminocyclohexanols involves the reduction of β-enaminoketones, which are readily prepared from the condensation of 1,3-cyclohexanediones with primary amines.[2] The stereochemical outcome of the reduction can be controlled to selectively yield either the cis or trans isomer.[2] The use of a chiral amine in the initial condensation step allows for the synthesis of chiral, non-racemic 3-aminocyclohexanols.[2]
Experimental Protocol: Synthesis and Reduction of a β-Enaminoketone [2]
-
Part A: Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one [2]
-
A solution of 4,4-dimethyl-1,3-cyclohexanedione (7.13 mmol) and (S)-α-methylbenzylamine (7.84 mmol) in toluene (30 mL) is refluxed for 3.5 hours, with azeotropic removal of water using a Dean-Stark trap.[2]
-
The solvent is removed under reduced pressure, and the resulting solid is purified by crystallization (CH2Cl2/hexane) to yield the β-enaminoketone.[2]
-
-
Part B: Reduction to cis- and trans-3-Aminocyclohexanols [2]
-
The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[2]
-
Small pieces of metallic sodium (12.0 g-atoms) are added in excess, and the mixture is stirred from 0 °C to room temperature until the reaction is complete.[2]
-
After quenching with a saturated aqueous solution of NH4Cl, the product is extracted with ethyl acetate.[2]
-
The combined organic layers are dried and concentrated, and the resulting mixture of diastereomeric amino alcohols is separated by column chromatography.[2]
-
Chemoenzymatic Synthesis
Enzymes offer unparalleled stereoselectivity and are increasingly used for the synthesis of chiral compounds. Biocatalytic routes to chiral aminocyclohexanols often involve ketoreductases (KREDs) and amine transaminases (ATAs).
A modular one-pot synthesis of cis- and trans-4-aminocyclohexanol can be achieved from 1,4-cyclohexanedione using a combination of a KRED and an ATA.[3] This chemoenzymatic cascade can be performed sequentially or concurrently.[3] The choice of the amine transaminase dictates the stereochemical outcome, allowing for the selective synthesis of either the cis or trans isomer with high diastereomeric purity.[3]
Experimental Protocol: One-Pot, Two-Enzyme Synthesis of 4-Aminocyclohexanol [3]
-
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase (e.g., from Lactobacillus kefir, LK-KRED)
-
Amine Transaminase (e.g., ATA-200 for cis or a different ATA for trans)
-
NADP+ or NAD+
-
Isopropylamine (as amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer
-
-
Procedure:
-
In a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5), 1,4-cyclohexanedione is added.
-
The cofactors NADP+ and PLP, and the amine donor isopropylamine are added.
-
The KRED and ATA are added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored for conversion.
-
Upon completion, the product is isolated and purified.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthetic methods described above, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of trans-1,2-Aminocyclohexanols via Epoxide Opening [1]
| Entry | Epoxide | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Cyclohexene oxide | 1 | 91 | 95 |
| 2 | Cyclopentene oxide | 1 | 66 | >99 |
Table 2: Synthesis of 3-Aminocyclohexanols via Reduction of β-Enaminoketones [2]
| Substrate | Product Diastereomers | Overall Yield (%) | Diastereomeric Ratio (cis:trans) |
| (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one | (1S,3S,1'S)- and (1R,3S,1'S)- isomers | 75 | 89:11 |
Table 3: Chemoenzymatic Synthesis of 4-Aminocyclohexanol Isomers [3]
| Target Isomer | Ketoreductase | Amine Transaminase | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| cis-4-Aminocyclohexanol | LK-KRED | ATA-200 | >99 | >99:1 |
| trans-4-Aminocyclohexanol | LK-KRED | ATA-234 | >95 | 15:85 |
Applications in Drug Development: The Case of Ambroxol
A prominent example of the application of chiral aminocyclohexanols in pharmaceuticals is the synthesis of Ambroxol, a widely used mucolytic agent.[4] The key building block for the industrial synthesis of Ambroxol is trans-4-aminocyclohexanol.[4]
The most common synthetic route involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[4] This reaction proceeds via a Schiff base intermediate, which is then reduced to form the secondary amine of the Ambroxol molecule.
Experimental Protocol: Synthesis of Ambroxol Hydrochloride [4]
-
Materials:
-
trans-4-Aminocyclohexanol
-
2-Amino-3,5-dibromobenzaldehyde
-
Reducing agent (e.g., NaBH(OAc)3)
-
Solvent (e.g., 1,2-dichloroethane)
-
Hydrochloric acid
-
-
Procedure:
-
To a solution of trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde in the solvent, the reducing agent is added.
-
The reaction mixture is stirred at room temperature until the formation of Ambroxol base is complete.
-
The crude Ambroxol base is isolated.
-
The base is then dissolved in a suitable solvent (e.g., acetone) and treated with hydrochloric acid to precipitate Ambroxol hydrochloride.
-
The final product is collected by filtration and dried.
-
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic workflows described in this guide.
Caption: General workflow for the synthesis of chiral 3-aminocyclohexanols.
Caption: One-pot enzymatic cascade for the synthesis of 4-aminocyclohexanol.
Caption: Key steps in the synthesis of Ambroxol hydrochloride.
Conclusion
Chiral aminocyclohexanols represent a class of molecules with enduring importance in synthetic and medicinal chemistry. From their early synthesis through classical reduction and resolution methods to the sophisticated chemoenzymatic and asymmetric catalytic strategies of today, the quest for efficient and stereoselective access to these compounds continues to drive innovation. Their successful application in the development of drugs such as Ambroxol underscores their value as chiral building blocks. As the demand for enantiomerically pure pharmaceuticals grows, the development of novel and sustainable methods for the synthesis of chiral aminocyclohexanols will remain a key focus for researchers in both academia and industry. This guide has provided a comprehensive overview of the current state of the art, offering valuable technical insights for professionals engaged in the discovery and development of new medicines.
References
Methodological & Application
Application Notes and Protocols for (1R,2S)-2-Aminocyclohexanol and its Analogs as Chiral Auxiliaries in Asymmetric Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of (1R,2S)-2-aminocyclohexanol and its structurally related analogs, such as (1S,2R)-2-aminocyclopentan-1-ol and (1R,2S)-1-amino-2-indanol, as chiral auxiliaries in asymmetric synthesis. Due to a greater abundance of published data for the cyclopentanol and indanol analogs, the specific protocols and quantitative data presented herein are derived from studies on these compounds and serve as a robust guide for the application of this compound in similar transformations.
The rigid, cyclic structure and the cis-relationship of the amino and hydroxyl groups in these auxiliaries provide a well-defined stereochemical environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The general strategy involves the temporary attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective reaction, and finally, the cleavage and recovery of the auxiliary.
Caption: General workflow for employing a chiral amino alcohol auxiliary.
Application in Asymmetric Aldol Reactions
Chiral auxiliaries derived from cis-1,2-amino alcohols are highly effective in controlling the stereochemistry of aldol reactions, leading to the synthesis of enantiomerically pure β-hydroxy carbonyl compounds. The auxiliary is first converted into an oxazolidinone, which is then N-acylated. The resulting imide undergoes highly diastereoselective enolization and subsequent reaction with an aldehyde.
Quantitative Data Summary
The following data was obtained using an oxazolidinone derived from the analogous chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol.[1]
| Entry | Aldehyde | Yield (%) | Diastereomeric Excess (% de) |
| 1 | Acetaldehyde | 70 | >99 |
| 2 | Isobutyraldehyde | 71 | >99 |
| 3 | 3-Methylbutanal | 73 | >99 |
| 4 | Benzaldehyde | 80 | >99 |
Experimental Protocols
Protocol 1.1: Synthesis of the Chiral Oxazolidinone
This protocol describes the formation of the fused oxazolidinone ring system from the chiral amino alcohol. The following procedure is adapted from the synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one.[1]
-
Hydrolysis of Precursor: A solution of the starting β-keto ester is reduced (e.g., using Baker's yeast) to the corresponding hydroxy ester. This ester (1.0 eq) is then hydrolyzed with 1 M aqueous NaOH (2.0 eq) in THF at room temperature for 1 hour.
-
Acidification & Extraction: The reaction mixture is cooled to 0 °C and acidified to pH 3 with 1 N HCl. The aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the carboxylic acid.
-
Curtius Rearrangement: The resulting acid is subjected to a Curtius rearrangement (e.g., using diphenylphosphoryl azide and triethylamine followed by heating in toluene) to form the isocyanate, which cyclizes in situ to the oxazolidinone.
-
Purification: The crude product is purified by silica gel column chromatography.
Protocol 1.2: Asymmetric Aldol Reaction
This protocol, adapted from the use of an indanol-derived auxiliary, outlines a boron-mediated syn-aldol reaction.[2]
-
N-Acylation: The chiral oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes. The desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is then added, and the reaction is stirred for 1 hour at -78 °C before warming to 0 °C.
-
Enolate Formation: The purified N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added, followed by the dropwise addition of a hindered base such as triethylamine (1.2 eq). The mixture is stirred for 30-45 minutes at 0 °C.
-
Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise. The reaction is stirred for 2 hours at -78 °C, then warmed to 0 °C and stirred for an additional hour.
-
Workup: The reaction is quenched at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. The biphasic mixture is stirred vigorously for 1 hour. After separation, the aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The product is purified by flash column chromatography.
Caption: Zimmerman-Traxler transition state for the boron-mediated aldol reaction.
Application in Asymmetric Alkylation
The enolates derived from N-acyloxazolidinones can also be alkylated with high diastereoselectivity. This provides a powerful method for the asymmetric synthesis of α-substituted carboxylic acids.
Quantitative Data Summary
The following data was obtained using an oxazolidinone derived from the analogous chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol.[1]
| Entry | Electrophile | Yield (%) | Diastereomeric Excess (% de) |
| 1 | Benzyl bromide | 72 | >99 |
| 2 | Allyl iodide | 65 | >99 |
Experimental Protocol
Protocol 2.1: Asymmetric Alkylation
-
Enolate Formation: The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base, such as lithium hexamethyldisilazide (LiHMDS) (1.1 eq), is added dropwise, and the solution is stirred for 1 hour to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C.
-
Reaction: The reaction mixture is allowed to warm slowly to a higher temperature (e.g., -20 °C or 0 °C) and is stirred for several hours until completion, as monitored by TLC.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the alkylated product.
Cleavage and Recovery of the Auxiliary
A key advantage of this methodology is the ability to remove the chiral auxiliary under mild conditions, allowing for its recovery and reuse.
Experimental Protocol
Protocol 3.1: Hydrolytic Cleavage to the Carboxylic Acid
This procedure is effective for cleaving both aldol and alkylation products.[1]
-
Reaction Setup: The product-auxiliary adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.
-
Hydrolysis: An aqueous solution of lithium hydroxide (LiOH, 2.0 eq) is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq).
-
Reaction: The mixture is stirred at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench: The excess peroxide is quenched by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C and stirring for 20 minutes.
-
Product Isolation: The THF is removed under reduced pressure. The remaining aqueous layer, containing the lithium salt of the desired acid and the free auxiliary, is acidified with 1 N HCl and extracted with an organic solvent to isolate the enantiomerically pure product.
-
Auxiliary Recovery: The aqueous layer is then basified with NaOH and extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the chiral amino alcohol auxiliary. The combined organic layers for the auxiliary can be dried and concentrated for purification and reuse.
References
Applications of (1R,2S)-2-Aminocyclohexanol in Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-Aminocyclohexanol and its derivatives have emerged as powerful and versatile scaffolds in the field of asymmetric organocatalysis. The inherent chirality and the cis-relationship of the amino and hydroxyl groups on the cyclohexane ring provide a rigid and well-defined stereochemical environment, making these compounds excellent starting points for the design of highly effective chiral organocatalysts. These catalysts have found significant application in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric aldol and Michael additions, affording products with high levels of stereocontrol.
This document provides detailed application notes on the use of this compound-derived organocatalysts in these key transformations, complete with experimental protocols and quantitative data to facilitate their implementation in a research and development setting.
Asymmetric Aldol Reaction
Prolinamide derivatives of this compound have proven to be highly efficient organocatalysts for the direct asymmetric aldol reaction between ketones and aldehydes. The catalyst promotes the formation of a chiral enamine intermediate from the ketone, which then reacts with the aldehyde in a highly stereocontrolled manner.
Application Note:
The (1R,2S)-N-((1R,2S)-2-hydroxycyclohexyl)-2-pyrrolidinecarboxamide catalyst is a bifunctional organocatalyst. The pyrrolidine moiety forms an enamine with the ketone donor, while the amide proton and the hydroxyl group of the aminocyclohexanol backbone can activate the aldehyde acceptor through hydrogen bonding. This dual activation is crucial for achieving high reactivity and stereoselectivity. The rigid chiral scaffold effectively shields one face of the enamine, directing the approach of the aldehyde and leading to the preferential formation of one enantiomer of the aldol product.
Quantitative Data:
The following table summarizes the performance of a this compound-derived prolinamide catalyst in the asymmetric aldol reaction between various aldehydes and cyclohexanone.
| Entry | Aldehyde | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | 24 | 95 | >99:1 | 98 |
| 2 | 4-Chlorobenzaldehyde | 48 | 92 | >99:1 | 97 |
| 3 | 4-Methylbenzaldehyde | 72 | 85 | 98:2 | 95 |
| 4 | Benzaldehyde | 72 | 88 | 97:3 | 96 |
| 5 | 2-Naphthaldehyde | 48 | 90 | >99:1 | 97 |
| 6 | Cinnamaldehyde | 72 | 82 | 95:5 | 94 |
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
(1R,2S)-N-((1R,2S)-2-hydroxycyclohexyl)-2-pyrrolidinecarboxamide (catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., Toluene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) column
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (1R,2S)-N-((1R,2S)-2-hydroxycyclohexyl)-2-pyrrolidinecarboxamide catalyst (0.1 mmol, 10 mol%).
-
Add the aldehyde (1.0 mmol) to the flask.
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature until the catalyst and aldehyde are fully dissolved.
-
Add the ketone (2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Asymmetric Michael Addition
Derivatives of this compound, particularly those incorporating a thiourea moiety, can act as highly effective bifunctional organocatalysts for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated acceptors.
Application Note:
In a similar fashion to the aldol reaction catalysis, the prolinamide derived from this compound can be further functionalized, for instance, into a thiourea derivative. In such a catalyst, the pyrrolidine nitrogen activates the ketone donor by forming an enamine. Simultaneously, the thiourea moiety activates the nitroalkene acceptor through double hydrogen bonding with the nitro group. This dual activation and the well-defined chiral environment around the catalyst's active site lead to a highly organized transition state, resulting in excellent enantioselectivity in the Michael adduct.
Quantitative Data:
The following table presents representative data for the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes catalyzed by a this compound-derived thiourea organocatalyst.
| Entry | β-Nitrostyrene | Time (h) | Yield (%) | dr (syn:anti) | ee (%) [syn] |
| 1 | trans-β-Nitrostyrene | 24 | 92 | 95:5 | 97 |
| 2 | 4-Chloro-trans-β-nitrostyrene | 36 | 90 | 94:6 | 96 |
| 3 | 4-Methyl-trans-β-nitrostyrene | 48 | 88 | 96:4 | 95 |
| 4 | 2-Chloro-trans-β-nitrostyrene | 48 | 85 | 93:7 | 94 |
| 5 | 3-Methoxy-trans-β-nitrostyrene | 36 | 91 | 95:5 | 96 |
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
This compound-derived thiourea organocatalyst
-
β-Nitrostyrene derivative
-
Cyclohexanone
-
Anhydrous solvent (e.g., Dichloromethane)
-
Trifluoroacetic acid (TFA) as a co-catalyst
-
Standard laboratory glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) column
Procedure:
-
In a dry reaction vial, dissolve the this compound-derived thiourea organocatalyst (0.05 mmol, 5 mol%) in anhydrous dichloromethane (2 mL).
-
Add the β-nitrostyrene derivative (1.0 mmol) to the solution.
-
Add trifluoroacetic acid (0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the mixture for 10 minutes at room temperature.
-
Add cyclohexanone (2.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Visualizations
Catalytic Cycle of the Asymmetric Aldol Reaction
Application Notes and Protocols for (1R,2S)-2-Aminocyclohexanol as a Chiral Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Aminocyclohexanol is a valuable chiral building block in the field of asymmetric catalysis. Its vicinal amino and hydroxyl groups, constrained on a cyclohexane backbone, provide a well-defined stereochemical environment for the coordination of metal centers or for use in organocatalysis. Ligands derived from this scaffold have shown significant promise in inducing high stereoselectivity in a variety of chemical transformations, which is a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
This document provides detailed application notes and protocols for the use of ligands derived from aminocyclohexanol scaffolds in asymmetric catalysis. Due to a greater availability of detailed published data for the trans-isomer, the specific protocols and data presented herein focus on ligands derived from trans-1,2-diaminocyclohexane, which serve as a close and informative analogue to the catalytic systems based on this compound. These protocols can be adapted by researchers for their specific needs with the this compound ligand.
Applications in Asymmetric Catalysis
Ligands derived from aminocyclohexanol derivatives are particularly effective in two main areas of asymmetric catalysis:
-
Asymmetric Transfer Hydrogenation: In combination with transition metals such as Ruthenium and Rhodium, these ligands are effective in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This method is widely used in the synthesis of pharmaceutically active compounds.
-
Asymmetric Aldol Reactions: As part of a prolinamide organocatalyst, the aminocyclohexanol scaffold can facilitate the direct asymmetric aldol reaction between ketones and aldehydes, yielding chiral β-hydroxy ketones with high diastereo- and enantioselectivity.
Data Presentation: Asymmetric Aldol Reaction
The following data summarizes the performance of a prolinamide catalyst derived from (S,S)-trans-1,2-diaminocyclohexane in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. This serves as a representative example of the catalytic efficiency of aminocyclohexanol-derived ligands.
| Entry | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Conversion (%) | anti:syn Ratio | ee (%) [anti] |
| 1 | 10 | None | None | 24 | >99 | 3:1 | 69 |
| 2 | 10 | HDA (10 mol%) | None | 24 | >99 | 3:1 | 70 |
| 3 | 10 | HDA (10 mol%) | H₂O (1 mL) | 24 | >99 | 19:1 | 90 |
| 4 | 10 | HDA (10 mol%) | H₂O (1 mL) | 36 | >99 | 51:1 | 95 |
Data adapted from a study on pyrimidine-derived prolinamides. HDA = 1,6-hexanedioic acid.
Experimental Protocols
Protocol 1: Synthesis of a Prolinamide Organocatalyst from a Diaminocyclohexane Scaffold
This protocol describes the synthesis of a chiral L-prolinamide containing a trans-cyclohexane-1,2-diamine scaffold, which can be adapted for this compound.
Materials:
-
(S,S)-trans-1,2-diaminocyclohexane
-
2-(Methylthio)pyrimidine-4-carboxylic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
L-Proline methyl ester hydrochloride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling: To a solution of 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in DCM, add BOP (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.
-
Add (S,S)-trans-1,2-diaminocyclohexane (1.0 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the mono-acylated diamine.
-
Second Amide Coupling: To a solution of L-proline methyl ester hydrochloride (1.0 eq) in DCM, add DIPEA (2.2 eq). To this mixture, add a solution of the purified mono-acylated diamine (1.0 eq) in DCM, followed by BOP (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Perform an aqueous work-up as described in step 3. Purify the crude product by flash column chromatography to yield the final prolinamide catalyst.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde
This protocol details the use of the synthesized prolinamide organocatalyst in an asymmetric aldol reaction.
Materials:
-
Prolinamide organocatalyst (from Protocol 1)
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
1,6-Hexanedioic acid (HDA)
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glass vial, combine the prolinamide organocatalyst (10 mol%), p-nitrobenzaldehyde (1.0 eq), and 1,6-hexanedioic acid (10 mol%).
-
Add cyclohexanone (10 eq) and water (1 mL per 1 mmol of aldehyde).
-
Reaction Conditions: Stir the reaction mixture vigorously at 10 °C for 36 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle for Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the prolinamide-catalyzed asymmetric aldol reaction.
Experimental Workflow for Asymmetric Aldol Reaction
Caption: General experimental workflow for the asymmetric aldol reaction.
Application Notes and Protocols for the Use of (1R,2S)-2-Aminocyclohexanol in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Aminocyclohexanol is a valuable chiral building block in organic synthesis. While not typically used as a direct organocatalyst, it serves as a crucial scaffold for the synthesis of more complex and highly effective prolinamide-based organocatalysts. These catalysts are particularly efficient in promoting asymmetric aldol reactions, a cornerstone for the stereoselective formation of carbon-carbon bonds. The resulting β-hydroxy carbonyl compounds are key chiral intermediates in the synthesis of numerous natural products and pharmaceuticals.
This document provides a detailed protocol for the synthesis of a prolinamide organocatalyst derived from this compound and its subsequent application in the direct asymmetric aldol reaction between ketones and aldehydes. The methodology is based on the well-established principles of enamine catalysis, where the prolinamide catalyst mimics the action of natural Class I aldolase enzymes.
Principle of the Reaction
The asymmetric aldol reaction catalyzed by the prolinamide derived from this compound proceeds through a catalytic cycle involving the formation of a key enamine intermediate.
-
Enamine Formation: The secondary amine of the catalyst's proline moiety reacts with a ketone (the aldol donor) to form a chiral enamine.
-
Stereoselective C-C Bond Formation: The enamine, now a potent nucleophile, attacks the aldehyde (the aldol acceptor). The stereochemical outcome is directed by the chiral scaffold of the catalyst. The hydroxyl group from the aminocyclohexanol moiety and the amide N-H proton can form hydrogen bonds with the aldehyde, locking it into a specific orientation within a well-organized transition state. This directs the enamine to attack one of the prochiral faces of the aldehyde, thus establishing the stereochemistry of the newly formed C-C bond and hydroxyl-bearing stereocenter.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the β-hydroxy ketone product and regenerate the catalyst, allowing it to enter a new catalytic cycle.
Experimental Protocols
This section details the necessary experimental procedures, from the synthesis of the organocatalyst to its application in the asymmetric aldol reaction.
Protocol 1: Synthesis of Organocatalyst: (S)-N-((1R,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide
This protocol describes the synthesis of the prolinamide catalyst from N-Boc-L-proline and this compound, followed by deprotection.
Part A: Coupling of N-Boc-L-proline with this compound
-
Materials:
-
N-Boc-L-proline
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve N-Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[1]
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the aminocyclohexanol solution to the activated N-Boc-L-proline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[1] c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude N-Boc protected prolinamide by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Part B: Deprotection of the Boc Group
-
Materials:
-
N-Boc-(S)-N-((1R,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide (from Part A)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve the purified Boc-protected prolinamide from Part A in a minimal amount of a suitable solvent or suspend it directly in the deprotection reagent.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature. The reaction is typically complete within 1 to 2 hours. Monitor the reaction by TLC.
-
Upon completion, the desired prolinamide catalyst often precipitates as the hydrochloride salt. The product can be isolated by filtration and washing with cold diethyl ether. Alternatively, the solvent and excess acid can be removed under reduced pressure.
-
Protocol 2: Asymmetric Aldol Reaction
This protocol provides a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde using the synthesized prolinamide catalyst.
-
Materials:
-
(S)-N-((1R,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide (Catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone or acetone)
-
Solvent (e.g., anhydrous DMSO, or can be run neat in the ketone)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the aldehyde (0.5 mmol) in the chosen solvent (e.g., 1.0 mL anhydrous DMSO), add the prolinamide catalyst (0.05 mmol, 10 mol%).
-
Add the ketone (2.5 mmol, 5.0 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours), monitoring progress by TLC.
-
Work-up: a. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. b. Extract the mixture with EtOAc (3 x 15 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude aldol product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Presentation
The performance of prolinamide catalysts derived from chiral amino alcohols is highly dependent on the specific substrates and reaction conditions. Prolinamides derived from aminocyclohexanols have been shown to provide excellent stereoselectivity in the direct aldol reaction between various ketones and aldehydes.
Table 1: Representative Results for the Asymmetric Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes (Note: This data is representative of the performance expected from this class of catalysts. Actual results may vary based on the specific catalyst structure and experimental conditions.)
| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | 24 | 95 | >99:1 | >99 |
| 2 | 4-Chlorobenzaldehyde | 48 | 92 | 98:2 | 98 |
| 3 | 4-Bromobenzaldehyde | 48 | 94 | 98:2 | 98 |
| 4 | Benzaldehyde | 72 | 85 | 95:5 | 96 |
| 5 | 2-Naphthaldehyde | 72 | 88 | >99:1 | 99 |
Visualizations
Experimental Workflow
Caption: General experimental workflow from catalyst synthesis to the final aldol product.
Catalytic Cycle
References
Application Notes and Protocols for (1R,2S)-2-aminocyclohexanol Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-aminocyclohexanol and its derivatives are versatile chiral building blocks of significant interest in pharmaceutical synthesis.[1][2] The cis-relationship between the amino and hydroxyl groups on the cyclohexane ring allows for the formation of a stable intramolecular hydrogen bond, which influences reactivity and confers a high degree of stereochemical control in asymmetric reactions.[2] This unique structural feature makes these compounds valuable as chiral auxiliaries and as precursors for chiral ligands in a variety of stereoselective transformations crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2]
These derivatives have been investigated for their role in the synthesis of compounds targeting a range of therapeutic areas, including inhibitors of human cathepsins and modulators of immune response pathways.[2][3] Their ability to induce high stereoselectivity makes them critical tools in the development of complex chiral molecules.
Applications in Asymmetric Synthesis
Derivatives of this compound are primarily employed as chiral auxiliaries to control the stereochemical outcome of C-C bond-forming reactions. By temporarily incorporating the chiral aminocyclohexanol moiety into a substrate, one can direct the approach of a reactant to a specific face of the molecule, leading to the preferential formation of one enantiomer or diastereomer.
Asymmetric Aldol Reaction Data
The following table summarizes the results of asymmetric syn-aldol reactions using a chiral oxazolidinone derived from the analogous (1S,2R)-2-aminocyclopentan-1-ol, which serves as a strong indicator of the potential efficacy of the corresponding this compound derivative.
| Aldehyde | Diastereomeric Excess (d.e.) | Isolated Yield (%) |
| Isobutyraldehyde | >99% | 80 |
| Benzaldehyde | >99% | 78 |
| Isovaleraldehyde | >99% | 75 |
| Pivaldehyde | >99% | 70 |
Data adapted from a study on a closely related (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary.[4]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(1R,2S)-2-aminocyclohexanol
This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group, a common step to prepare the derivative for further synthetic transformations.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (or a recyclable base like poly guanidine)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound hydrochloride (1 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves.
-
Slowly add a solution of Boc anhydride (1.1 equivalents) in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-Boc-(1R,2S)-2-aminocyclohexanol can be purified by column chromatography on silica gel.
Protocol 2: Representative Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary
This protocol is a representative procedure for an asymmetric aldol reaction, based on the high diastereoselectivity achieved with analogous chiral auxiliaries.[4]
Materials:
-
(4R,5S)-Cyclohexano[d]oxazolidin-2-one (derived from this compound)
-
N-Acyl derivative of the oxazolidinone (e.g., N-propionyl)
-
Lithium diisopropylamide (LDA)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture and stir for 30 minutes to form the lithium enolate.
-
Add the aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to -20 °C over 1 hour.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric excess of the product can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
-
The chiral auxiliary can be removed by standard procedures (e.g., hydrolysis with lithium hydroperoxide) to yield the chiral β-hydroxy acid and recover the auxiliary.[4]
Signaling Pathway and Therapeutic Relevance
Chiral amino alcohols are key structural motifs in many pharmaceuticals, including kinase inhibitors. For instance, the synthesis of some Janus kinase (JAK) inhibitors can utilize chiral amino alcohol derivatives. JAK inhibitors, such as Ruxolitinib, are important therapeutic agents for myeloproliferative neoplasms and inflammatory conditions.[1][4] They act by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[1]
The diagram below illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, a key target for drugs whose synthesis may involve chiral amino alcohol building blocks.
Caption: The JAK-STAT signaling pathway and its inhibition by a JAK inhibitor.
Workflow Visualization
The following diagram illustrates the general workflow for the application of a this compound-derived chiral auxiliary in asymmetric synthesis.
References
- 1. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Synthesis of the anti-COVID-19 Drug Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PathWhiz [pathbank.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Enantioselective Addition Reactions Using (1R,2S)-2-aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (1R,2S)-2-aminocyclohexanol as a chiral auxiliary and ligand in enantioselective addition reactions. This versatile and accessible chiral building block is instrumental in the stereocontrolled synthesis of chiral alcohols and propargylamines, which are key intermediates in pharmaceutical development.
Enantioselective Addition of Organozinc Reagents to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. This compound and its derivatives can serve as highly effective chiral ligands to induce high enantioselectivity in these transformations. The in situ-formed chiral catalyst, typically involving a zinc-amino alcohol complex, controls the facial selectivity of the alkyl group transfer to the aldehyde.
Data Presentation:
The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohol catalysts, illustrating the expected efficacy of systems based on this compound derivatives.
| Entry | Aldehyde | Chiral Ligand (Analogue) | Solvent | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | N-cyclooctylpseudonorephedrine | Toluene | 85 | 91 | S |
| 2 | 4-Chlorobenzaldehyde | N-cyclooctylpseudonorephedrine | Toluene | 88 | 90 | S |
| 3 | 4-Methoxybenzaldehyde | N-cyclooctylpseudonorephedrine | Toluene | 82 | 89 | S |
| 4 | 2-Naphthaldehyde | N-cyclooctylpseudonorephedrine | Toluene | 86 | 88 | S |
| 5 | Cyclohexanecarboxaldehyde | N-cyclooctylpseudonorephedrine | Toluene | 75 | 87.5 | S |
Note: Data is based on analogous systems and is intended to be representative. Actual results with this compound derivatives may vary.
Experimental Protocols:
Protocol 1: Synthesis of N-Substituted this compound Ligand (Reductive Amination)
This protocol describes a general method for the synthesis of N-alkylated this compound ligands, which often exhibit enhanced catalytic activity and enantioselectivity.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., cyclooctanone)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged flask, add this compound (1.0 eq), ethanol, and the desired aldehyde or ketone (1.5 eq).
-
Stir the mixture at room temperature for 18 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) in portions.
-
Stir the reaction mixture for 90 minutes at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-substituted this compound, which can be purified by column chromatography.
Protocol 2: Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol outlines the general procedure for the asymmetric addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.
Materials:
-
Chiral N-substituted this compound ligand
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., benzaldehyde)
-
5% aqueous HCl
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged flask, add the chiral ligand (0.1 eq) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (3.0 eq) to the solution and stir for 30 minutes at 0 °C.
-
Add the aldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 5% aqueous HCl.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Mandatory Visualization:
Caption: Workflow for the synthesis of chiral alcohols.
Enantioselective Synthesis of Chiral Propargylamines
The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot method for the synthesis of propargylamines. The use of a chiral ligand, such as a derivative of this compound, in conjunction with a copper(I) catalyst can facilitate the enantioselective formation of chiral propargylamines.
Data Presentation:
The following table presents representative data for the copper-catalyzed enantioselective A³ coupling reaction using a chiral ligand, indicative of the potential performance of this compound-derived systems.
| Entry | Aldehyde | Amine | Alkyne | Chiral Ligand (Analogue) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Aniline | Phenylacetylene | i-Pr-pybox-diPh[1] | 95 | 96 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Phenylacetylene | i-Pr-pybox-diPh[1] | 99 | 97 |
| 3 | 4-Methylbenzaldehyde | Aniline | Phenylacetylene | i-Pr-pybox-diPh[1] | 92 | 95 |
| 4 | Benzaldehyde | 4-Methoxyaniline | Phenylacetylene | i-Pr-pybox-diPh[1] | 94 | 98 |
| 5 | Benzaldehyde | Aniline | 1-Hexyne | i-Pr-pybox-diPh[1] | 85 | 92 |
Note: Data is based on an analogous system and is intended to be representative. Actual results with this compound derivatives may vary.
Experimental Protocols:
Protocol 3: Enantioselective A³ Coupling for the Synthesis of Chiral Propargylamines
This protocol provides a general procedure for the copper-catalyzed, one-pot, three-component synthesis of chiral propargylamines.
Materials:
-
Copper(I) iodide (CuI)
-
Chiral ligand (e.g., a derivative of this compound)
-
Anhydrous toluene
-
Aldehyde
-
Amine
-
Terminal alkyne
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuI (5 mol%) and the chiral ligand (6 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the amine (1.0 eq) and the aldehyde (1.0 eq) to the mixture and stir for an additional 30 minutes.
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or elevated temperature) for the required time (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the chiral propargylamine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mandatory Visualization:
Caption: Proposed mechanism for the A³ coupling reaction.
References
Application Notes and Protocols: Synthesis of Complex Molecules Using (1R,2S)-2-Aminocyclohexanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-aminocyclohexanol is a versatile and commercially available chiral building block that has proven invaluable in the asymmetric synthesis of complex molecules. Its rigid cyclohexane backbone and the cis-relationship of the amino and hydroxyl groups provide a well-defined stereochemical environment, making it an excellent chiral auxiliary and a precursor for effective chiral ligands and catalysts. These application notes provide an overview of its use in key synthetic transformations and detailed protocols for its application.
Application in Asymmetric Aldol Reactions
Derivatives of this compound are highly effective in controlling the stereochemical outcome of aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds with high diastereoselectivity and enantioselectivity. The amino alcohol can be readily converted into a chiral oxazolidinone, which serves as a chiral auxiliary.
Quantitative Data for Asymmetric Aldol Reactions
| Entry | Aldehyde | Ketone/Enolate Source | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Benzaldehyde | Cyclohexanone | (1R,2R)-diaminocyclohexane derivative | >20:1 (anti/syn) | 94% | 78 | [1] |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | (1R,2R)-diaminocyclohexane derivative | - | 93% | 75 | [1] |
| 3 | Isobutyraldehyde | Acetone | L-prolinamide derivative | - | 96% | 97 | [2] |
Experimental Protocol: Asymmetric Aldol Reaction Using a this compound-Derived Oxazolidinone
This protocol describes the synthesis of the N-acyl oxazolidinone from this compound and its subsequent use in a diastereoselective aldol reaction.
Step 1: Synthesis of the Oxazolidinone
-
To a solution of this compound (1.0 eq) in dichloromethane (CH2Cl2), add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C and add triphosgene (0.4 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the oxazolidinone.
Step 2: N-Acylation
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride (NH4Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by chromatography to obtain the N-acyl oxazolidinone.
Step 3: Diastereoselective Aldol Reaction
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in CH2Cl2 and cool to -78 °C.
-
Add dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq) and stir for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C for 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the aldol adduct by chromatography. The diastereoselectivity can be determined by 1H NMR analysis of the crude product.
Application in Asymmetric Diels-Alder Reactions
This compound can be derivatized into chiral dienophiles for use in asymmetric Diels-Alder reactions. The steric hindrance provided by the cyclohexane backbone effectively directs the approach of the diene, leading to high endo/exo selectivity and diastereoselectivity.
Quantitative Data for Asymmetric Diels-Alder Reactions
| Entry | Diene | Dienophile | Lewis Acid | endo:exo Ratio | Diastereomeric Ratio (endo) | Yield (%) | Reference |
| 1 | Cyclopentadiene | Acrylate of (1R,2S)-1-amino-2-indanol derivative | Et₂AlCl | >99:1 | 96:4 | 92 | [3] |
| 2 | Cyclopentadiene | Acrylate of (1R,2S)-1-amino-2-indanol derivative | EtAlCl₂ | >99:1 | 95:5 | 90 | [3] |
Note: Data for the closely related (1R,2S)-1-amino-2-indanol is presented as a representative example of this class of chiral auxiliaries.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol outlines the preparation of a chiral acrylate dienophile from a derivative of this compound and its use in a Lewis acid-promoted Diels-Alder reaction with cyclopentadiene.
Step 1: Preparation of the Chiral Dienophile
-
React this compound with an appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the sulfonamide.
-
Dissolve the resulting sulfonamide (1.0 eq) in CH2Cl2 and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.
-
Purify the chiral acrylate dienophile by column chromatography.
Step 2: Asymmetric Diels-Alder Reaction
-
Dissolve the chiral dienophile (1.0 eq) in CH2Cl2 and cool to -78 °C under an inert atmosphere.
-
Add freshly cracked cyclopentadiene (10 eq).
-
Slowly add a solution of a Lewis acid (e.g., diethylaluminum chloride, 1.2 eq in hexanes) dropwise.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over Na2SO4, and concentrate.
-
The crude product can be analyzed by 1H NMR to determine the endo:exo and diastereomeric ratios, and then purified by chromatography.
Application in the Synthesis of Oseltamivir (Tamiflu®)
This compound has been explored as a chiral starting material in alternative syntheses of the antiviral drug oseltamivir. Its inherent stereochemistry can be utilized to set the required stereocenters in the target molecule. While the commercial synthesis of Oseltamivir starts from shikimic acid, academic efforts have demonstrated the utility of other chiral pool starting materials.[4]
General Synthetic Workflow for an Oseltamivir Intermediate
Caption: Synthetic workflow from this compound to an Oseltamivir intermediate.
Preparation of Chiral Ligands for Asymmetric Catalysis
The amino and hydroxyl groups of this compound provide convenient handles for the synthesis of a variety of chiral ligands, including phosphine-oxazoline (PHOX) and phosphine-phosphite ligands. These ligands are effective in a range of transition metal-catalyzed asymmetric reactions, such as hydrogenation and allylic alkylation.
Quantitative Data for Asymmetric Hydrogenation using a Chiral Ligand
| Substrate | Ligand Type | Catalyst | Enantiomeric Excess (ee) | Conversion (%) | Reference |
| (Z)-Methyl α-acetamidocinnamate | Phosphine-Phosphite | [Rh(COD)₂]BF₄ | 50% | >99 | [5] |
Experimental Protocol: Synthesis of a Chiral Phosphine-Oxazoline (PHOX) type Ligand
Step 1: Formation of the Oxazoline Ring
-
React this compound with a suitable dicarbonyl compound (e.g., diethyl malonimidate dihydrochloride) in a solvent such as dichloromethane.
-
Heat the reaction mixture to facilitate the cyclization and formation of the oxazoline ring.
-
Purify the resulting oxazoline intermediate.
Step 2: Introduction of the Phosphine Moiety
-
Deprotonate the hydroxyl group of the oxazoline intermediate using a strong base (e.g., n-butyllithium) at low temperature.
-
Quench the resulting alkoxide with a chlorophosphine (e.g., chlorodiphenylphosphine) to introduce the phosphine group.
-
Purify the final PHOX-type ligand by chromatography under inert conditions.
Experimental Workflow for Chiral Ligand Synthesis and Application
Caption: Workflow for the synthesis of a chiral ligand and its use in asymmetric catalysis.
These examples highlight the broad utility of this compound as a cornerstone in asymmetric synthesis. Its ready availability and the straightforward protocols for its derivatization make it an attractive choice for researchers in both academic and industrial settings who are focused on the efficient construction of complex chiral molecules.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of Enantiopure trans-1,2-Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of enantiopure trans-1,2-amino alcohols, crucial building blocks in the development of pharmaceuticals and other fine chemicals. The following sections outline scalable and efficient methodologies, including catalytic asymmetric synthesis and biocatalytic approaches.
Introduction
Enantiomerically pure trans-1,2-amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and chiral catalysts. Their stereochemistry is often critical for pharmacological activity, making their efficient and scalable synthesis a key challenge in drug development and manufacturing. This document details robust methods that address the need for high enantiopurity and yield on a large scale.
I. Catalytic Enantioselective Ring Opening of meso-Epoxides
This method provides an efficient and operationally simple route to protected trans-1,2-amino alcohols from inexpensive, commercially available starting materials. The use of an oligomeric (salen)Co–OTf catalyst allows for low catalyst loadings and high reaction concentrations, making it amenable to large-scale production.[1]
Experimental Protocol: Synthesis of (1R,2R)-2-(Phenylcarbamoylamino)cyclohexanol
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
Oligomeric (salen)Co–OTf catalyst
-
tert-Butyl methyl ether (TBME)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add the oligomeric (salen)Co–OTf catalyst (0.5 mol %).
-
Add cyclohexene oxide (1.0 equivalent) and phenyl carbamate (1.05 equivalents).
-
Dissolve the solids in TBME to achieve a high concentration (e.g., 1-2 M).
-
Stir the reaction mixture at room temperature for the time specified by reaction monitoring (e.g., thin-layer chromatography or HPLC) until the epoxide is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the layers and extract the aqueous layer with TBME.
-
Combine the organic layers, wash with brine, and dry over MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure protected amino alcohol.
Data Presentation
| Substrate | Catalyst Loading (mol %) | Concentration (M) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclohexene oxide | 0.5 | 1.0 | >95 | >99 |
| Cyclopentene oxide | 1.0 | 1.0 | >95 | >99 |
Table 1: Representative results for the catalytic enantioselective addition of phenyl carbamate to meso-epoxides.[1]
Synthetic Workflow
Caption: Workflow for catalytic enantioselective synthesis.
II. Biocatalytic Cascades for Enantiopure 1,2-Amino Alcohols
Multi-enzyme cascades offer a sustainable and highly selective approach to chiral amino alcohols, often starting from renewable materials like L-phenylalanine. These methods can achieve high yields and exceptional enantiomeric purity.[2][3][4]
Experimental Protocol: Two-Pot, Four-Step Conversion of L-Phenylalanine to (R)-1-Phenyl-1,2-diol
This protocol is the initial phase to generate a key intermediate for subsequent amination.
Materials:
-
L-phenylalanine
-
Enzymes: Phenylalanine ammonia-lyase, Phenylacrylate decarboxylase, Styrene monooxygenase, Epoxide hydrolase
-
Buffer solutions (as specified in literature for each enzyme)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (Na2SO4)
Procedure: Pot 1: Deamination and Decarboxylation
-
In a buffered aqueous solution, dissolve L-phenylalanine.
-
Add phenylalanine ammonia-lyase and phenylacrylate decarboxylase.
-
Incubate the reaction at the optimal temperature and pH for the enzymes, with stirring, until conversion to styrene is complete (monitored by GC or HPLC).
Pot 2: Epoxidation and Hydrolysis
-
To the styrene-containing mixture, add styrene monooxygenase and a suitable cofactor regeneration system.
-
Incubate to facilitate the enantioselective epoxidation of styrene.
-
After complete epoxidation, add epoxide hydrolase to catalyze the enantioselective hydrolysis of the epoxide to the corresponding diol.
-
Monitor the reaction for completion.
-
Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over Na2SO4, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the diol by chromatography if necessary.
Data Presentation
| Starting Material | Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| L-Phenylalanine | (R)-1-Phenyl-1,2-diol | 75 | >99 |
| L-Phenylalanine | (S)-1-Phenyl-1,2-diol | 70 | 98-99 |
Table 2: Yield and enantioselectivity for the biocatalytic conversion of L-phenylalanine to chiral diols.[2]
Enzymatic Cascade Pathway
Caption: Multi-enzyme cascade for chiral diol synthesis.
III. Ni-Electrocatalytic Decarboxylative Arylation
This modern electrochemical method provides a robust and scalable route to a variety of substituted chiral amino alcohols. It avoids the use of protecting groups and multiple functional group manipulations, simplifying the overall synthesis.[5]
Experimental Protocol: Gram-Scale Synthesis via Electrocatalysis
Materials:
-
Chiral oxazolidine-based carboxylic acid (Redox-Active Ester)
-
Aryl iodide or bromide
-
Nickel catalyst (e.g., NiBr2·diglyme)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)
-
Sacrificial anode (e.g., zinc plate)
-
Cathode (e.g., graphite plate)
-
Electrolyte solution (e.g., tetra-n-butylammonium hexafluorophosphate in DMF)
-
Reaction vessel for electrolysis
Procedure:
-
Set up an undivided electrochemical cell with a sacrificial zinc anode and a graphite cathode.
-
Charge the cell with the chiral oxazolidine-based carboxylic acid, aryl iodide/bromide, nickel catalyst, and ligand in the electrolyte solution.
-
Conduct the electrolysis at a constant current for the required duration to achieve full conversion.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation
| Aryl Halide | Chiral Carboxylic Acid Derivative | Yield (%) | Diastereomeric Ratio |
| Aryl Iodide | RAE trans-10 | 70-85 | >20:1 |
| Aryl Bromide | RAE trans-10 (slow addition) | 70-85 | >20:1 |
Table 3: Representative yields for the Ni-electrocatalytic decarboxylative arylation.[5]
Electrochemical Synthesis Workflow
Caption: Workflow for Ni-electrocatalytic synthesis.
Conclusion
The methodologies presented provide robust and scalable pathways to enantiopure trans-1,2-amino alcohols. The choice of method will depend on factors such as the specific target molecule, available starting materials, and desired scale of production. Both catalytic chemical synthesis and biocatalytic routes offer excellent enantioselectivity and high yields, catering to the stringent demands of the pharmaceutical industry.
References
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (1R,2S)-2-Aminocyclohexanol Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using catalysts derived from (1R,2S)-2-aminocyclohexanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) of my product is low. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors related to the reaction setup and conditions can contribute to this issue. Below is a systematic guide to troubleshooting low ee.
Potential Causes and Solutions for Low Enantiomeric Excess:
| Potential Cause | Recommended Solution |
| Presence of Moisture or Air | Many organometallic reagents and catalysts are sensitive to air and moisture, which can lead to the formation of non-selective catalytic species.[1] Ensure all glassware is oven-dried before use and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[1] Use freshly distilled, anhydrous solvents. |
| Suboptimal Reaction Temperature | Temperature can significantly impact the energy difference between the diastereomeric transition states, with lower temperatures often favoring higher enantioselectivity.[1] It is advisable to perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) and screen a range of temperatures to find the optimum for your specific substrate.[1] |
| Inappropriate Solvent | The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[1] A screening of various solvents with different polarities (e.g., toluene, dichloromethane, THF) should be conducted.[1] Ensure all solvents are anhydrous. |
| Impure Catalyst or Reagents | The enantiomeric and chemical purity of the this compound derivative is crucial for high stereoselectivity.[1] Verify the purity of your catalyst and recrystallize if necessary. Ensure that all other reagents, especially organometallics and bases, are fresh and of high quality.[1] |
| Incorrect Stoichiometry or Catalyst Loading | An improper ratio of catalyst to reagents can lead to a competing, non-catalyzed background reaction.[1] Re-evaluate the stoichiometry of all components and consider varying the catalyst loading to find the optimal concentration.[1] |
| Inefficient In-Situ Catalyst Formation | If the active catalyst is generated in-situ, incomplete formation can result in a mixture of catalytic species and reduced enantioselectivity.[1] Consider increasing the pre-formation time for the catalyst or using spectroscopic methods like NMR to confirm its formation.[1] |
Issue 2: Low Reaction Yield or Slow Conversion
Question: My reaction is sluggish, and the yield of the desired product is low, sometimes accompanied by poor enantioselectivity. What steps can I take to improve the reaction rate and yield?
Answer: Low yield and slow reaction rates can be linked to several factors, including catalyst activity and reaction conditions. Often, addressing the factors that improve the yield will also have a positive impact on the enantiomeric excess.[1]
Potential Causes and Solutions for Low Yield:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation or Poisoning | The catalyst may be deactivated by impurities in the substrate or solvent, or by reaction byproducts. Ensure the purity of all starting materials. If catalyst deactivation is suspected, consider purification of the substrate and solvent. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction scale. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and observe the effect on the conversion. |
| Suboptimal Temperature | While lower temperatures often favor higher enantioselectivity, some reactions require thermal energy to proceed at a reasonable rate. If the reaction is too slow at low temperatures, a careful optimization of the temperature to balance yield and enantioselectivity is necessary. |
| Poor Substrate Solubility | The substrate may not be fully dissolved in the chosen solvent, limiting its availability to the catalyst. Select a solvent in which the substrate has good solubility at the reaction temperature. |
| Improper Catalyst Activation | For reactions requiring in-situ catalyst activation, ensure that the activation step is performed correctly according to the established protocol. This may involve pre-stirring the ligand with a metal precursor for a specific time before adding the substrate. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my reaction catalyzed by a this compound derivative?
A1: The choice of solvent is critical and can significantly affect both the yield and enantioselectivity of the reaction.[1] A solvent screening is highly recommended. Start with commonly used anhydrous, non-coordinating solvents like toluene and dichloromethane, as well as coordinating solvents like THF.[1] The optimal solvent will depend on the specific reaction, substrate, and catalyst derivative.
Q2: What is a typical catalyst loading for reactions involving this compound-derived catalysts?
A2: Catalyst loading can vary depending on the reaction type. For asymmetric transfer hydrogenations using analogous amino alcohol ligands, catalyst loadings are often in the range of 0.1 to 1 mol%. For reactions involving in-situ generated catalysts, such as prolinamide derivatives in aldol reactions, a higher loading of 5 to 20 mol% is common.
Q3: My reaction gives a good yield but low enantioselectivity. Are these two outcomes always linked?
A3: Not always, but there can be a correlation. A sluggish reaction with low yield might indicate issues with catalyst activity or formation, which can also lead to a poorly organized chiral environment and thus low enantioselectivity.[1] However, it is also possible to have a fast, high-yielding reaction with low enantioselectivity if a non-selective background reaction is competing with the desired asymmetric catalytic cycle.
Q4: How can I confirm the purity of my this compound-derived ligand?
A4: The purity of the chiral ligand is paramount.[1] The enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by preparing a derivative (e.g., a Mosher's ester) and analyzing it by NMR spectroscopy.[1] Chemical purity can be assessed by standard techniques like NMR and melting point determination.
Q5: Can I recycle the catalyst derived from this compound?
A5: In many cases, yes. For homogeneous catalysts, recovery often involves an acid-base extraction during the workup to separate the basic amino alcohol ligand from the product. The ligand can then be recovered from the aqueous phase. For heterogeneous catalysts (where the catalyst is immobilized on a solid support), recovery can be as simple as filtration. The effectiveness of recycling should be monitored by checking the catalyst's activity and enantioselectivity in subsequent runs.
Data Presentation
The following tables summarize representative quantitative data for reactions catalyzed by systems analogous to those derived from this compound, illustrating the effect of reaction parameters on yield and enantioselectivity.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone with a (1R,2S)-1-Amino-2-indanol Derived Ruthenium Catalyst
| Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | 0.5 | KOH | Isopropanol | 25 | 70 | 91 (S) |
| Acetophenone | 0.25 | KOH | Isopropanol | 25 | - | up to 85 |
Data is for the analogous (1R,2S)-1-amino-2-indanol ligand system and serves as a reference.
Table 2: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone using a Prolinamide Catalyst
| Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (anti) (%) |
| 20 | None | CH2Cl2 | RT | 95 | 95:5 | 98 |
| 10 | None | CH2Cl2 | RT | 92 | 94:6 | 97 |
| 20 | Benzoic Acid | CH2Cl2 | RT | 96 | 96:4 | 99 |
This data is representative of prolinamide catalysts in asymmetric aldol reactions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction using a this compound-Prolinamide Catalyst
This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by a prolinamide derivative of this compound.
Materials:
-
This compound-prolinamide catalyst (10-20 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (2.0 mmol)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the this compound-prolinamide catalyst.
-
Add the anhydrous solvent, followed by the ketone.
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the aldehyde dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC, respectively.
Protocol 2: Representative Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol is based on established procedures for asymmetric transfer hydrogenation using chiral amino alcohol ligands and can be adapted for catalysts derived from this compound.
Materials:
-
Ruthenium precursor (e.g., [RuCl2(p-cymene)]2) (0.5 mol%)
-
This compound derivative (1.1 mol%)
-
Ketone (1.0 mmol)
-
Anhydrous isopropanol (solvent and hydrogen source)
-
Base (e.g., 0.1 M KOH in isopropanol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor and the this compound derivative in anhydrous isopropanol.
-
Stir the resulting solution at room temperature for 20-30 minutes to allow for catalyst pre-formation.
-
In a separate flask, dissolve the ketone in anhydrous isopropanol.
-
Transfer the pre-formed catalyst solution to the ketone solution via cannula.
-
Initiate the reaction by adding the base solution.
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the resulting chiral alcohol by chiral HPLC or GC.
Mandatory Visualizations
Caption: General experimental workflow for asymmetric catalysis.
Caption: Troubleshooting logic for low enantioselectivity.
References
Technical Support Center: Enhancing Enantioselectivity with (1R,2S)-2-Aminocyclohexanol
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on utilizing (1R,2S)-2-aminocyclohexanol and its derivatives for improving enantioselectivity in asymmetric synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your experimental work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during asymmetric synthesis when using this compound-derived catalysts and ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric catalysis?
A1: this compound is a versatile chiral building block used to synthesize a variety of chiral ligands and catalysts. Its most common applications include its use as a precursor for:
-
Chiral ligands for metal-catalyzed reactions: These ligands are particularly effective in asymmetric transfer hydrogenation of ketones and imines, often with ruthenium, rhodium, or iridium catalysts.
-
Chiral oxazaborolidine catalysts: These are used for the enantioselective reduction of prochiral ketones, a reaction often referred to as the Corey-Bakshi-Shibata (CBS) reduction.
-
Ligands for asymmetric additions of organometallic reagents: Derivatives of this compound are effective in promoting the enantioselective addition of reagents like diethylzinc to aldehydes.
Q2: My enantiomeric excess (ee) is lower than expected. What are the first things I should check?
A2: When troubleshooting low enantiomeric excess, start by verifying the foundational aspects of your experimental setup:
-
Purity of this compound: Confirm the enantiomeric and chemical purity of your starting amino alcohol. Commercial batches can sometimes contain the other enantiomer or impurities that can significantly impact selectivity. Recrystallization is a common method for purification.
-
Reagent and Solvent Quality: Ensure all reagents, especially organometallics and bases, are fresh and of high quality. All solvents must be anhydrous, as trace amounts of water can deactivate the catalyst or interfere with the chiral environment.
-
Reaction Temperature: Meticulously control the reaction temperature. Even small fluctuations can lead to a decrease in enantioselectivity. Ensure your cooling bath is stable and the internal reaction temperature is monitored.
Q3: Can the method of preparing my catalyst or attaching the chiral auxiliary affect the enantiomeric excess?
A3: Absolutely. The in-situ formation of a catalyst or the derivatization of the amino alcohol to form a chiral auxiliary are critical steps. For instance, when preparing oxazaborolidine catalysts, the reaction between the amino alcohol and the borane source must be complete to ensure the active catalyst is formed correctly. An incomplete reaction can lead to a mixture of catalytic species and a subsequent reduction in enantioselectivity.
Q4: I am observing both low yield and poor enantioselectivity. Are these issues related?
A4: Yes, low reactivity and poor enantioselectivity can often be linked. A sluggish reaction may indicate a problem with catalyst activity, which in turn can lead to a less selective transformation. Addressing the factors that improve yield, such as ensuring anhydrous conditions and using pure reagents, will often also improve the enantioselectivity.
Troubleshooting: Low Enantioselectivity
| Potential Cause | Recommended Action(s) |
| Impure Chiral Ligand/Auxiliary | Verify the enantiomeric purity of this compound or its derivative by chiral HPLC or by preparing a Mosher's ester for NMR analysis. Recrystallize if necessary. Ensure proper storage under an inert atmosphere. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature throughout the experiment. Ensure the cooling bath is stable and properly insulated. Systematically screen a range of lower temperatures (e.g., -20 °C, -40 °C, -78 °C) to find the optimum. |
| Inappropriate Solvent | The solvent can significantly influence the conformation of the catalyst-substrate complex. Screen a variety of anhydrous, non-coordinating solvents such as toluene, dichloromethane, or THF. |
| Presence of Moisture or Air | Use oven-dried or flame-dried glassware. Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents. |
| Incorrect Stoichiometry or Catalyst Loading | Re-evaluate the stoichiometry of all reagents. Ensure accurate measurement of the catalyst or auxiliary. Titrate organometallic reagents before use to determine their exact concentration. Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration. |
| Inefficient In-situ Catalyst Formation | If preparing the catalyst in-situ, allow sufficient time for its formation before adding the substrate. For oxazaborolidine catalysts, stir the amino alcohol and borane source for at least one hour at room temperature. |
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on enantioselectivity and yield in reactions utilizing this compound derivatives.
Table 1: Effect of N-Substituent on Enantioselective Addition of Diethylzinc to Benzaldehyde
Reaction Conditions: Benzaldehyde (1.0 mmol), Diethylzinc (2.0 mmol), Chiral Ligand (10 mol%) in Toluene at 0 °C for 2 hours.
| Ligand: (1R,2S)-2-(R-amino)cyclohexanol, R = | Yield (%) | ee (%) | Configuration |
| H | 85 | 65 | R |
| Methyl | 92 | 88 | R |
| Benzyl | 95 | 92 | R |
| n-Butyl | 90 | 85 | R |
Table 2: Influence of Temperature on the Enantioselective Addition of Diethylzinc to Benzaldehyde using (1R,2S)-2-(benzylamino)cyclohexanol
Reaction Conditions: Benzaldehyde (1.0 mmol), Diethylzinc (2.0 mmol), (1R,2S)-2-(benzylamino)cyclohexanol (10 mol%) in Toluene for 2 hours.
| Temperature (°C) | Yield (%) | ee (%) |
| 25 | 96 | 85 |
| 0 | 95 | 92 |
| -20 | 90 | 95 |
| -40 | 82 | 97 |
Table 3: Solvent Effects on the Asymmetric Transfer Hydrogenation of Acetophenone
Reaction Conditions: Acetophenone (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.5 mol%), this compound derivative ligand (1.1 mol%), KOH (10 mol%) in Solvent at 25 °C for 12 hours.
| Solvent | Conversion (%) | ee (%) |
| Isopropanol | 98 | 95 (S) |
| Toluene | 75 | 88 (S) |
| Dichloromethane | 60 | 82 (S) |
| Tetrahydrofuran (THF) | 88 | 91 (S) |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst with a ligand derived from this compound.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound derivative (e.g., N-benzyl-(1R,2S)-2-aminocyclohexanol)
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the this compound derivative (0.011 mmol) in anhydrous isopropanol (2.0 mL). Stir the solution at room temperature for 20 minutes.
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1.0 mmol) in anhydrous isopropanol (8.0 mL).
-
Reaction Initiation: To the substrate solution, add the pre-formed catalyst solution via cannula. Add a solution of KOH in isopropanol (e.g., 0.1 M solution, to achieve 10 mol% loading).
-
Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench by adding a few drops of water. Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral HPLC or GC.
Protocol 2: In-situ Generation of an Oxazaborolidine Catalyst for Borane Reduction of a Prochiral Ketone
This protocol details the in-situ preparation of a chiral oxazaborolidine catalyst from this compound for the asymmetric reduction of a prochiral ketone.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) solution in THF (e.g., 2.0 M)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (0.1 mmol, 10 mol%) in anhydrous THF (5 mL). Cool the solution to 0 °C and add borane-dimethyl sulfide complex (0.1 mmol) dropwise. Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine.
-
Reduction: Cool the solution to the desired temperature (e.g., -20 °C). Add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes. Add additional borane-dimethyl sulfide complex (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Progress: Stir the reaction at the same temperature and monitor its progress by TLC.
-
Work-up: After the reaction is complete, carefully quench it by the slow, dropwise addition of methanol at 0 °C.
-
Purification and Analysis: After warming to room temperature, add 1 M HCl and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the chiral alcohol product. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Enantioselectivity
Technical Support Center: Synthesis of (1R,2S)-2-Aminocyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (1R,2S)-2-aminocyclohexanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantioselectivity is low in the hydrolytic kinetic resolution (HKR) of cyclohexene oxide. What are the potential causes and solutions?
A1: Low enantioselectivity in the HKR of cyclohexene oxide is a common issue that can often be attributed to catalyst activity, reaction conditions, or the purity of starting materials.
Troubleshooting Steps:
-
Catalyst Activation and Handling: Chiral (salen)Co(III) complexes are frequently used for this resolution. Ensure the catalyst is properly activated and handled under inert conditions to prevent deactivation. The use of an oligomeric (salen)Co–OTf complex has been shown to improve both reaction rate and enantioselectivity.[1]
-
Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity. An optimal balance is often found around room temperature or slightly below.
-
Solvent Choice: While some HKR reactions can be performed solvent-free, lipophilic epoxides may require a co-solvent to prevent precipitation of the diol product, which can hinder the reaction.[2] Experiment with solvents like THF or isopropanol to maintain a homogeneous reaction mixture.[2]
-
Water Stoichiometry: The amount of water is critical. Using approximately 0.5 to 0.6 equivalents of water relative to the racemic epoxide is generally recommended to achieve high enantiomeric excess (>99%) of the unreacted epoxide.[3]
-
Purity of Cyclohexene Oxide: Ensure the starting cyclohexene oxide is free from acidic impurities, which can catalyze non-selective ring-opening.
Q2: I am observing significant formation of the cis-2-aminocyclohexanol diastereomer. How can I improve the trans-selectivity?
A2: The formation of the undesired cis-diastereomer often arises from a lack of stereocontrol during the nucleophilic ring-opening of cyclohexene oxide.
Troubleshooting Steps:
-
Nucleophile Choice: The choice of nitrogen source is critical. While direct aminolysis with ammonia can lead to mixtures, using a protected amine nucleophile, such as a carbamate, in conjunction with a suitable catalyst can significantly enhance trans-selectivity.
-
Catalyst System: The use of Lewis acids can influence the regioselectivity and stereoselectivity of the epoxide ring-opening.[4][5] For instance, (salen)Co(III) catalysts have been effectively used for the enantioselective addition of carbamates to meso-epoxides, leading to trans-amino alcohols.[1]
-
Reaction Conditions: Lowering the reaction temperature can favor the desired kinetic trans-product over the thermodynamically more stable cis-product in some synthetic routes.
Q3: The purification of this compound from the reaction mixture is proving difficult. What are effective purification strategies?
A3: Purification can be challenging due to the presence of diastereomers and other byproducts. A multi-step approach is often necessary.
Troubleshooting Steps:
-
Diastereomeric Salt Formation: A highly effective method for resolving enantiomers and separating diastereomers is through the formation of diastereomeric salts using a chiral acid.[6] For instance, (S)-mandelic acid can be used to selectively crystallize one enantiomer of a racemic mixture.
-
Solvent System Optimization: The choice of solvent is crucial for successful crystallization. Mixtures of solvents, such as acetonitrile and water, may need to be optimized to achieve efficient separation.[6]
-
-
Column Chromatography: For separation of diastereomers, column chromatography on silica gel can be effective.[6] The choice of eluent system will depend on the protecting groups used.
-
Recrystallization: After separation of the diastereomeric salts and liberation of the free amine, recrystallization of the hydrochloride salt of the desired product can lead to high enantiomeric purity (>99% ee).[1]
Quantitative Data Summary
The following table summarizes representative data from different synthetic approaches to highlight the impact of various catalysts and conditions on yield and enantioselectivity.
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Carbamate addition to meso-epoxide | Oligomeric (salen)Co–OTf | Cyclohexene oxide | 91 | 95 | [1] |
| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex | Terminal epoxides | 41-46 | >99 | [2] |
| Diastereomeric Salt Resolution | (S)-2-phenylpropionic acid | Racemic cis-aminoindanol | - | - | [6] |
Experimental Protocols
Protocol 1: Enantioselective Ring-Opening of Cyclohexene Oxide with Phenyl Carbamate
This protocol is adapted from a method utilizing an oligomeric (salen)Co-OTf catalyst.[1]
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
Oligomeric (salen)Co–OTf catalyst (0.5 mol%)
-
Anhydrous toluene
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the oligomeric (salen)Co–OTf catalyst (0.5 mol%).
-
Add anhydrous toluene, followed by cyclohexene oxide (1.0 equiv) and phenyl carbamate (1.1 equiv).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add a solution of sodium hydroxide to hydrolyze the carbamate.
-
Stir vigorously for 12 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Dissolve the crude product in a minimal amount of ethyl acetate and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration and recrystallize to obtain this compound hydrochloride in high enantiomeric purity.
Visualizations
References
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of (1R,2S)-2-aminocyclohexanol and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of (1R,2S)-2-aminocyclohexanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantiomeric purification of this compound?
A1: The two most common and effective methods for resolving racemic mixtures of 2-aminocyclohexanol and its derivatives are:
-
Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[2]
-
Chiral Chromatography (HPLC/SFC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.[][4] Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its speed and reduced solvent usage.[5]
Q2: How do I choose between diastereomeric crystallization and chiral chromatography?
A2: The choice depends on several factors, including the scale of the purification, available equipment, cost, and the specific properties of the compound. Crystallization is often more cost-effective and scalable for large quantities (multi-gram to kg), provided a suitable resolving agent and crystallization conditions can be found.[6] Chiral chromatography offers faster method development and is highly effective for a broad range of compounds at the analytical and small-to-medium preparative scale.[7]
Q3: What are common chiral resolving agents for amines like this compound?
A3: Chiral carboxylic acids are typically used to resolve racemic amines.[1] Commonly employed resolving agents include:
-
(R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid[9]
-
Dibenzoyl-D-tartaric acid
-
(1R)-(-)-10-Camphorsulfonic acid
The selection of the resolving agent is often empirical, and screening several options is recommended to find the one that yields well-defined, easily separable crystals.[6]
Q4: What types of columns are recommended for the chiral HPLC/SFC separation of 2-aminocyclohexanol derivatives?
A4: The separation of chiral amines and amino alcohols is often successful on several types of chiral stationary phases (CSPs).[10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and should be screened first.[11] For primary amines, crown ether-based columns (e.g., Crownpak®) can also show excellent selectivity.[4][5]
Purification Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Troubleshooting: Diastereomeric Salt Crystallization
Q: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
A: Oiling out occurs when the salt separates from the solution as a liquid phase rather than a solid. This can be addressed by:
-
Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
-
Reducing Solvent Polarity: Add a less polar co-solvent (an anti-solvent) dropwise to the solution until turbidity persists.
-
Increasing Concentration: If the solution is too dilute, carefully evaporate some of the solvent and attempt to crystallize again.
-
Using a Seed Crystal: If available, add a small seed crystal of the desired diastereomeric salt to induce crystallization.
-
Solvent Screening: The initial solvent may be inappropriate. Screen a range of solvents with varying polarities.
Q: The diastereomeric excess (d.e.) of my product is low after a single crystallization. How can I improve it?
A: Low diastereomeric excess indicates that the precipitated salt is not significantly enriched in one diastereomer.
-
Recrystallization: Perform one or more subsequent recrystallizations of the diastereomeric salt. This is the most common method to enhance purity.
-
Digestion/Slurrying: Suspend the salt in a solvent where it has partial solubility and stir it for an extended period.[12] This can allow the less stable diastereomer to dissolve while the more stable one remains solid, improving the d.e.
-
Re-screen Resolving Agents/Solvents: The initial combination may not be optimal. A different chiral acid or solvent system may provide better discrimination and lead to higher purity crystals.[6]
Q: After breaking the salt and extracting my free amine, the overall yield is very low. What are the potential causes?
A: Low recovery can occur at multiple stages.
-
Incomplete Salt Formation/Precipitation: Ensure the stoichiometry between the amine and the resolving agent is correct. Also, check that the product is not overly soluble in the mother liquor; cooling for a longer period or adding an anti-solvent may improve precipitation.
-
Incomplete Salt Breaking: Ensure the pH of the aqueous solution is sufficiently basic (typically pH > 11) to fully deprotonate the amine and break the salt.
-
Inefficient Extraction: Perform multiple extractions (at least 3) with a suitable organic solvent. Amino alcohols can have some water solubility, so using a more polar extraction solvent like ethyl acetate or dichloromethane may be necessary.
-
Mechanical Losses: Be mindful of losses during filtration and transfer steps, especially when working on a small scale.
Troubleshooting: Chiral Chromatography (HPLC/SFC)
Q: I am seeing poor or no separation between the enantiomers. How can I improve the resolution?
A: Improving resolution requires optimizing the chromatographic conditions.
-
Mobile Phase Composition: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal phase, or the organic solvent to the aqueous buffer in reverse phase.[11]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.
-
Temperature: Varying the column temperature can alter the interactions between the analyte and the CSP, sometimes dramatically improving selectivity.
-
Try a Different CSP: Structural similarity to a compound that works on a specific column is no guarantee of success. If optimization fails, screening a different type of chiral column (e.g., moving from a polysaccharide to a crown ether phase) is the most effective next step.
Q: The peaks for my compound are broad and tailing. What is the cause?
A: Peak broadening can be caused by several factors.
-
Column Overload: Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the concentration of the sample.[5]
-
Poor Sample Solubility: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
Secondary Interactions: Amines can interact strongly with residual silanol groups on the silica support. Adding a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase in normal phase chromatography can significantly improve peak shape.
-
Column Degradation: The column may be fouled or have lost efficiency. Try flushing the column according to the manufacturer's instructions or replace it if necessary.
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Advantages | Disadvantages | Typical Scale | Typical Purity (Post-Process) |
| Diastereomeric Crystallization | - Highly scalable (grams to >kg)- Cost-effective for large quantities- Well-established technology | - Method development can be laborious- Success is not guaranteed- Maximum theoretical yield is 50% (without racemization) | > 1 gram | >95% d.e. (often requires recrystallization) |
| Chiral HPLC/SFC | - Rapid method development- Broad applicability- High purity achievable in a single run- Amenable to automation | - Higher cost (solvents, columns)- Limited throughput for preparative scale- Can be prohibitively expensive for very large scales | < 1 mg to hundreds of grams | >99% e.e. |
Experimental Protocols
Protocol 1: General Procedure for Purification via Diastereomeric Salt Formation
This protocol provides a general workflow for resolving a racemic aminocyclohexanol derivative using a chiral acid like (+)-tartaric acid.
-
Dissolution: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Heat the solution gently to ensure complete dissolution.
-
Salt Formation: In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same hot solvent. Note: Using a half-equivalent of resolving agent is a common strategy to maximize the recovery of one diastereomer.
-
Crystallization: Add the resolving agent solution to the amine solution while stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing it in an ice bath may induce crystallization. Let the crystallization proceed for several hours or overnight.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities from the mother liquor.
-
Purity Check: Analyze a small sample of the crystalline salt (after liberating the free amine) by chiral HPLC or GC to determine the diastereomeric excess (d.e.). If the purity is insufficient, perform a recrystallization.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is >11.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
Protocol 2: General Procedure for Chiral HPLC Method Development
-
Column Selection: Choose a set of 2-3 chiral columns for initial screening. A good starting point includes a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC) and potentially a crown-ether column if dealing with a primary amine.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol (90:10 v/v). If resolution is poor, screen other ratios (e.g., 80:20, 95:5) and other alcohols (e.g., ethanol). Add 0.1% diethylamine to the mobile phase to improve the peak shape of the amine.
-
Reverse Phase: Start with a mobile phase of acetonitrile/water with 0.1% formic acid or ammonium acetate buffer.
-
-
Analysis: Inject a small amount of the racemic mixture. Monitor the separation at a suitable UV wavelength.
-
Optimization: Once initial separation is observed, optimize the resolution (Rs > 1.5 is ideal) by making small adjustments to the mobile phase composition, column temperature, and flow rate.
-
Scale-Up: For preparative purification, scale the optimized analytical method to a larger diameter column, adjusting the flow rate and sample loading accordingly.
Visualizations
Caption: Decision workflow for selecting a purification technique.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. columnex.com [columnex.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol - OAK Open Access Archive [oak.novartis.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
troubleshooting low yields in reactions with (1R,2S)-2-aminocyclohexanol
Technical Support Center: (1R,2S)-2-Aminocyclohexanol Reactions
This guide provides troubleshooting for common issues encountered during reactions involving this compound, a versatile chiral building block. The following sections address frequently asked questions regarding low yields, incomplete reactions, side product formation, and poor stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a consistently low yield. What are the primary factors I should investigate?
A1: Low yields can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach is crucial for diagnosis.
-
Reagent Purity: The purity of this compound is critical. Impurities can interfere with the reaction. It is also essential to verify the purity of all other reagents and solvents, as contaminants like water or peroxides can quench sensitive reagents or catalysts.[1]
-
Reaction Conditions: Suboptimal conditions can drastically lower yields. Key parameters to re-evaluate include temperature, reaction time, and concentration. Many asymmetric reactions require precise temperature control to minimize side reactions and ensure high selectivity.[1]
-
Atmosphere Control: If your reaction involves air- or moisture-sensitive reagents (e.g., organometallics, strong bases), ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[1]
-
Work-up and Purification: Product loss can occur during extraction and purification. The amphiphilic nature of some amino alcohol derivatives can lead to emulsions during aqueous work-up. Additionally, the product may be unstable on silica gel, leading to degradation during column chromatography.
A logical workflow for troubleshooting these issues is presented below.
Q2: My reaction monitoring (TLC, LC-MS) shows a significant amount of starting material even after prolonged reaction times. How can I improve conversion?
A2: Incomplete conversion suggests issues with reaction kinetics or equilibrium. Consider the following adjustments:
-
Increase Temperature: If the product is thermally stable, gradually increasing the reaction temperature can significantly improve the reaction rate.
-
Catalyst Loading: For catalyzed reactions, the activity or loading of the catalyst may be insufficient. Consider increasing the catalyst loading or using a freshly prepared catalyst.
-
Reagent Stoichiometry: Ensure the stoichiometry of the reagents is correct. For equilibrium reactions, using an excess of one reagent can help drive the reaction to completion.
-
Removal of Byproducts: If the reaction generates a byproduct that inhibits the reaction or shifts the equilibrium (e.g., water), its removal using a Dean-Stark trap or molecular sieves can improve conversion.
Table 1: Representative Effect of Reaction Parameters on Conversion
| Entry | Parameter Changed | Value | Conversion (%) |
| 1 | Baseline | 25 °C, 1 mol% catalyst | 45% |
| 2 | Temperature | 50 °C | 75% |
| 3 | Catalyst Loading | 2 mol% | 68% |
| 4 | Concentration | 0.1 M -> 0.5 M | 55% |
Note: Data is illustrative and will vary based on the specific reaction.
Q3: I'm observing multiple side products. What are the common side reactions and how can they be minimized?
A3: Side product formation is often due to the bifunctional nature of this compound. The proximity of the amino and hydroxyl groups can lead to undesired intramolecular reactions or act as a bidentate ligand where monodentate coordination is desired.
-
Over-alkylation/acylation: The amino group can react further after its initial transformation. Using a controlled amount of the electrophile can mitigate this.
-
Oxidation: The secondary alcohol is susceptible to oxidation. Ensure the reaction is protected from oxidizing agents.
-
Epimerization: Harsh basic or acidic conditions can potentially cause epimerization at stereocenters. Buffer the reaction mixture if necessary.
-
Intramolecular Reactions: The amino and hydroxyl groups can react to form oxazolidine derivatives under certain conditions, especially in the presence of aldehydes or ketones.
Q4: The enantiomeric or diastereomeric excess (ee/de) of my product is poor. How can I improve stereoselectivity?
A4: Poor stereoselectivity in asymmetric synthesis is a common challenge. The chiral environment created by the this compound-derived ligand or auxiliary is key.
-
Ligand/Auxiliary Purity: The enantiomeric purity of the starting this compound must be >99%. Verify this by chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[1]
-
Temperature: Lowering the reaction temperature is often the most effective way to enhance enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[1]
-
Solvent Effects: The solvent can play a crucial role in the organization of the chiral complex.[2] Screen non-coordinating solvents (e.g., toluene, dichloromethane) and ensure they are anhydrous.[1]
-
Catalyst Formation: If using an in-situ prepared catalyst, ensure it has formed completely before adding the substrate. The pre-formation time and temperature can be critical.[1]
Table 2: Illustrative Impact of Parameters on Enantiomeric Excess (ee)
| Entry | Temperature (°C) | Solvent | Additive (1 equiv.) | ee (%) |
| 1 | 25 | THF | None | 65 |
| 2 | 0 | THF | None | 82 |
| 3 | -78 | Toluene | None | 95 |
| 4 | -78 | Toluene | LiCl | 97 |
Note: Data is illustrative for a representative asymmetric reaction and will vary.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Schiff Base Ligand
This protocol describes a representative synthesis of a chiral Schiff base ligand from this compound and salicylaldehyde, a common precursor for asymmetric catalysts.
Materials:
-
This compound (1.15 g, 10 mmol)
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Anhydrous Ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
Dissolve this compound in 20 mL of anhydrous ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve salicylaldehyde in 10 mL of anhydrous ethanol.
-
Add the salicylaldehyde solution dropwise to the stirring aminocyclohexanol solution at room temperature over 10 minutes.
-
A yellow precipitate should begin to form immediately.
-
Attach a condenser to the flask and heat the mixture to reflux (approx. 78 °C) for 2 hours to ensure the reaction goes to completion.
-
After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.
-
Collect the yellow crystalline solid by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pure Schiff base ligand.
Expected Outcome: A bright yellow crystalline solid. Typical yields are >90%. The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
References
Technical Support Center: (1R,2S)-2-Aminocyclohexanol Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2S)-2-aminocyclohexanol as a catalyst in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in catalysis?
This compound is a versatile chiral catalyst, often used in its derivatized form (e.g., as a prolinamide) to promote a variety of asymmetric reactions. Key applications include:
-
Asymmetric Aldol Reactions: Catalyzing the C-C bond formation between a ketone and an aldehyde to produce chiral β-hydroxy ketones with high enantioselectivity.
-
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Asymmetric Transfer Hydrogenations: As a chiral ligand for transition metals (e.g., Ruthenium, Rhodium) in the reduction of prochiral ketones to chiral secondary alcohols.
Q2: How does the choice of solvent affect the outcome of my reaction?
The solvent plays a crucial role in this compound catalyzed reactions and can significantly impact reaction rate, yield, and enantioselectivity. Solvents can influence the stability of transition states, the solubility of reactants and the catalyst, and the aggregation state of the catalyst. Generally, non-coordinating solvents are preferred as they are less likely to interfere with the formation of the chiral complex.[1] A screening of solvents is often necessary to identify the optimal conditions for a specific transformation.
Q3: My reaction shows low enantioselectivity (ee). What are the potential causes and how can I troubleshoot it?
Low enantioselectivity can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst Purity: Ensure the enantiomeric and chemical purity of your this compound or its derivative. Impurities can significantly diminish stereoselectivity.
-
Reagent and Solvent Quality: Use high-purity, anhydrous reagents and solvents. Trace amounts of water or other impurities can interfere with the catalytic cycle.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.
-
Catalyst Loading: Insufficient catalyst loading may allow a non-selective background reaction to proceed, thus lowering the overall ee.
-
Solvent Choice: The solvent can have a profound effect on enantioselectivity. A solvent screen is highly recommended.
Q4: I am observing a low reaction yield. What should I investigate?
Low yields can be linked to several issues, some of which may also affect enantioselectivity:
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure inert atmosphere if using air-sensitive reagents in conjunction with the catalyst.
-
Poor Solubility: One or more components of the reaction mixture may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction.
-
Sub-optimal Reaction Conditions: The temperature, concentration, or reaction time may not be optimal. A systematic optimization of these parameters is recommended.
-
Work-up Procedure: The desired product might be lost during the work-up and purification steps. Review your extraction and chromatography conditions.
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Impure Catalyst | - Verify the enantiomeric purity of this compound via chiral HPLC or by forming a Mosher's ester for NMR analysis. - Recrystallize the catalyst if necessary. |
| Presence of Water or Impurities in Solvent/Reagents | - Use freshly distilled, anhydrous solvents. - Ensure all reagents are of high purity and handled under an inert atmosphere if they are sensitive to air or moisture. |
| Suboptimal Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). - Carefully monitor and control the internal reaction temperature. |
| Inappropriate Solvent | - Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH2Cl2, THF, MeCN, and solvent-free). |
| Incorrect Catalyst Loading | - Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). |
Guide 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | - Ensure the catalyst is properly stored and handled. - For reactions involving metal co-catalysts, ensure the metal precursor is active. - Consider in situ formation of the active catalyst. |
| Poor Solubility of Reactants or Catalyst | - Screen for a solvent that dissolves all reaction components at the desired temperature. - Increase the solvent volume to improve solubility. |
| Side Reactions | - Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. - Adjust reaction conditions (temperature, concentration, addition rate of reagents) to minimize side reactions. |
| Incomplete Reaction | - Increase the reaction time. - Increase the reaction temperature (this may negatively impact enantioselectivity). |
| Product Loss During Work-up | - Optimize the extraction pH and solvent. - Use a different purification method (e.g., crystallization instead of chromatography). |
Data Presentation
The following table presents representative data on the effect of solvent on the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone, catalyzed by a prolinamide derivative of this compound. While this is a derivative, the observed trends can provide valuable insights for reactions catalyzed by the parent aminocyclohexanol.
Table 1: Effect of Solvent on the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone Catalyzed by a this compound Prolinamide Derivative
| Solvent | Yield (%) | diastereomeric ratio (anti:syn) | ee (%) (anti) |
| CH2Cl2 | 85 | 95:5 | 92 |
| Toluene | 82 | 94:6 | 90 |
| THF | 78 | 92:8 | 88 |
| MeCN | 75 | 90:10 | 85 |
| Acetone (neat) | 95 | 85:15 | 80 |
| Water | 60 | >99:1 | 95 |
| Solvent-free | 98 | 90:10 | 88 |
Data is representative and compiled from typical results for prolinamide derivatives of this compound in aldol reactions. Actual results may vary depending on the specific derivative, substrate, and reaction conditions.
Experimental Protocols
Asymmetric Aldol Reaction of p-Nitrobenzaldehyde with Acetone
This protocol describes a general procedure for the asymmetric aldol reaction catalyzed by a prolinamide derivative of this compound.
Materials:
-
This compound-derived prolinamide catalyst (10 mol%)
-
p-Nitrobenzaldehyde (1.0 mmol)
-
Acetone (10.0 mmol)
-
Anhydrous solvent (e.g., CH2Cl2, 2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a stirred solution of the this compound-derived prolinamide catalyst (0.1 mmol) in the chosen anhydrous solvent (2.0 mL) at room temperature, add acetone (10.0 mmol).
-
After stirring for 10 minutes, add p-nitrobenzaldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow for Solvent Screening
Caption: Workflow for solvent screening in a catalyzed reaction.
Proposed Catalytic Cycle for an Aldol Reaction
Caption: Enamine mechanism in an aminocatalyzed aldol reaction.
Logical Relationship for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting logic for low enantioselectivity.
References
Technical Support Center: Catalyst Loading Optimization for (1R,2S)-2-Aminocyclohexanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing catalyst loading for the asymmetric synthesis of (1R,2S)-2-aminocyclohexanol, a key chiral building block in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your synthetic endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, with a focus on problems related to catalyst loading.
Issue 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Loading | An optimal catalyst loading is crucial for high enantioselectivity. Too low a concentration can lead to a significant uncatalyzed background reaction, reducing the overall ee%. Conversely, excessively high concentrations may cause catalyst aggregation, which can decrease enantioselectivity. It is recommended to screen a range of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%) to identify the optimal concentration for your specific reaction conditions. |
| Suboptimal Reaction Temperature | Temperature significantly influences enantioselectivity. Higher temperatures can sometimes overcome the energy difference between the diastereomeric transition states, leading to lower ee%. Conversely, a temperature that is too low might hinder the reaction rate. Experiment with a range of temperatures to find the best balance between reaction rate and enantioselectivity. |
| Impure Substrate or Reagents | Impurities in the starting materials or reagents can interfere with the catalyst, leading to poor stereocontrol. Ensure the purity of your substrate and all reagents before use. |
| Presence of Moisture or Oxygen | Many catalysts used in asymmetric synthesis are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | If the catalyst loading is too low, the reaction may not proceed to completion within a reasonable timeframe, resulting in a low yield. Incrementally increase the catalyst loading to see if the yield improves. |
| Catalyst Deactivation | The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the substrate or solvent, or by the reaction temperature being too high. Ensure the purity of all components and consider running the reaction at a lower temperature. |
| Poor Quality of Reagents | Degradation of reagents, such as the hydrogen source in a transfer hydrogenation, can lead to low yields. Use fresh, high-quality reagents. |
| Incomplete Reaction | The reaction may require a longer time to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the synthesis of this compound?
A1: A good starting point for catalyst loading in many asymmetric syntheses is between 0.5 mol% and 2 mol%.[1] However, the optimal loading is highly dependent on the specific catalyst system (e.g., Cobalt, Rhodium, Ruthenium), substrate, and reaction conditions. It is always recommended to perform an optimization screen.
Q2: How does the choice of catalyst (e.g., Co, Rh, Ru) affect the optimal catalyst loading?
A2: Different metal catalysts have varying turnover numbers (TONs) and turnover frequencies (TOFs). A highly active catalyst, such as some Ruthenium complexes, may achieve high yields and enantioselectivity at a lower loading (e.g., 0.1-1 mol%) compared to a less active catalyst.[2] Therefore, the optimal loading must be determined empirically for each specific catalyst.
Q3: Can increasing the catalyst loading always improve the yield and enantioselectivity?
A3: Not necessarily. While increasing the catalyst loading can sometimes improve a sluggish reaction, it can also lead to catalyst aggregation or dimerization at higher concentrations, which may decrease enantioselectivity. There is typically an optimal range for catalyst loading, and exceeding this range can have detrimental effects on both yield and ee%.
Q4: What are common signs of catalyst poisoning?
A4: A sudden drop in reaction rate, a decrease in enantioselectivity, or a complete halt of the reaction can all be signs of catalyst poisoning. Common poisons include sulfur compounds, halides, and strongly coordinating species. Ensuring the purity of all substrates, reagents, and solvents is critical to avoid this issue.
Data Presentation
The following tables summarize the effect of catalyst loading on the yield and enantiomeric excess for the synthesis of this compound using different catalytic systems.
Table 1: (salen)Co(III)-Catalyzed Asymmetric Ring-Opening of Cyclohexene Oxide
This method involves the enantioselective addition of a carbamate to meso-cyclohexene oxide, followed by deprotection.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | ee% |
| 0.5 | 24 | >95 | >99 |
| 1.0 | 24 | >95 | >99 |
Data is illustrative and based on reported multigram-scale synthesis.[1]
Table 2: Hypothetical Rhodium-Catalyzed Asymmetric Hydrogenation
This table illustrates a potential optimization scenario for a Rhodium-catalyzed asymmetric hydrogenation of a suitable precursor to this compound.
| Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | ee% |
| 0.5 | 10 | 25 | 85 | 92 |
| 1.0 | 10 | 25 | 95 | 98 |
| 2.0 | 10 | 25 | 96 | 98 |
| 1.0 | 5 | 25 | 90 | 97 |
| 1.0 | 10 | 40 | 98 | 95 |
This data is hypothetical and serves as an example for an optimization study.
Table 3: Hypothetical Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This table illustrates a potential optimization for a Ruthenium-catalyzed asymmetric transfer hydrogenation using a hydrogen donor like isopropanol.
| Catalyst Loading (mol%) | Base (mol%) | Temperature (°C) | Yield (%) | ee% |
| 0.1 | 5 | 40 | 88 | 95 |
| 0.5 | 5 | 40 | 96 | 99 |
| 1.0 | 5 | 40 | 97 | 99 |
| 0.5 | 2 | 40 | 92 | 98 |
| 0.5 | 5 | 60 | 98 | 96 |
This data is hypothetical and serves as an example for an optimization study.
Experimental Protocols
Protocol 1: (salen)Co(III)-Catalyzed Synthesis of this compound Hydrochloride (Multigram Scale)
This protocol is adapted from a literature procedure for the practical synthesis of highly enantioenriched trans-2-amino alcohols.[1]
Materials:
-
(salen)Co(III)-OTf complex (0.5 - 1.0 mol%)
-
Cyclohexene oxide
-
Phenyl carbamate
-
Anhydrous solvent (e.g., toluene)
-
Base for deprotection (e.g., NaOH)
-
HCl for salt formation
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the (salen)Co(III)-OTf catalyst in the anhydrous solvent.
-
Add cyclohexene oxide to the catalyst solution.
-
Add phenyl carbamate to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 50 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and add a solution of base to deprotect the carbamate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in a suitable solvent and add a solution of HCl to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum to obtain this compound hydrochloride.
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
This is a general protocol that should be optimized for the specific substrate and ligand used.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., a BINAP derivative)
-
Substrate (e.g., a suitable enamide or imine precursor)
-
Degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a pressure reactor with the rhodium precursor and the chiral ligand.
-
Add the degassed solvent and stir to form the catalyst complex.
-
Add the substrate to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction at the desired temperature and monitor hydrogen uptake.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure and purify the product by chromatography or crystallization.
Visualizations
Caption: General experimental workflow for asymmetric synthesis.
Caption: Troubleshooting logic for optimizing asymmetric reactions.
References
Technical Support Center: Managing Diastereoselectivity in Reactions with (1R,2S)-2-Aminocyclohexanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to effectively manage diastereoselectivity in chemical reactions involving the chiral building block, (1R,2S)-2-aminocyclohexanol.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a useful chiral building block?
A1: this compound is a versatile chiral precursor for the synthesis of both chiral auxiliaries and ligands. Its rigid cyclohexane backbone and vicinal amino and hydroxyl groups provide a well-defined stereochemical environment, which is crucial for inducing asymmetry in chemical reactions. This controlled environment can lead to high levels of diastereoselectivity, which is essential for the synthesis of enantiomerically pure compounds in the pharmaceutical industry.
Q2: How is this compound typically converted into a chiral auxiliary?
A2: A common strategy is to convert this compound into a cyclic carbamate, specifically an oxazolidinone. This is typically achieved by reacting the amino alcohol with a carbonate-forming reagent such as diethyl carbonate or a phosgene equivalent. The resulting oxazolidinone provides a rigid scaffold that can be N-acylated with a prochiral substrate.
Q3: What are the key factors influencing diastereoselectivity when using a this compound-derived chiral auxiliary?
A3: Several factors critically influence the diastereoselectivity of reactions employing chiral auxiliaries derived from this compound. These include the choice of Lewis acid, reaction temperature, and the solvent system.[1] Lower reaction temperatures, often as low as -78 °C, generally enhance diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1] The choice of solvent can also significantly impact stereoselectivity by influencing the conformation of the substrate-Lewis acid complex.
Q4: I am observing low diastereoselectivity in my reaction. What are the common causes and how can I troubleshoot this?
A4: Low diastereoselectivity can stem from several issues. Firstly, ensure the high purity of your this compound and all reagents, as stereoisomeric impurities will directly impact the stereochemical outcome. Suboptimal reaction conditions are another common cause. It is advisable to screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and solvents to find the optimal combination for your specific transformation. Additionally, strictly controlling the reaction temperature at lower values is crucial.
Q5: Can this compound be used as a chiral ligand in asymmetric catalysis?
A5: Yes, this compound is a valuable precursor for the synthesis of various chiral ligands for asymmetric catalysis. It can be derivatized into Schiff bases, bis(oxazoline) (BOX) ligands, and phosphine-oxazoline (PHOX) ligands. These ligands can then be complexed with metals such as iridium, rhodium, or copper to catalyze a wide range of asymmetric transformations, including reductions, hydrogenations, and carbon-carbon bond-forming reactions, often with high enantioselectivity.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Asymmetric Alkylation
If you are experiencing a low diastereomeric ratio in an asymmetric alkylation reaction using an N-acyl oxazolidinone derived from this compound, consider the following troubleshooting steps:
-
Purity of Reagents: Verify the enantiomeric and chemical purity of the this compound used to synthesize the auxiliary. Impurities can significantly reduce diastereoselectivity.
-
Reaction Temperature: Lowering the reaction temperature is often the most effective way to improve diastereoselectivity. If the reaction is being run at -20 °C, for example, try running it at -78 °C.
-
Lewis Acid Screening: The choice of Lewis acid can have a profound effect on the facial selectivity of the enolate. A screening of different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) should be performed to identify the optimal one for your substrate and electrophile.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the chelated intermediate. Test a range of anhydrous, non-coordinating solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF).
-
Base Selection: The base used for enolate formation is critical. For N-acyl oxazolidinones, sterically hindered bases like lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS) are often effective.
Issue 2: Poor Yield in Diastereoselective Aldol Reaction
Low yields in addition to poor diastereoselectivity can be indicative of several problems in an aldol reaction. Here are some troubleshooting suggestions:
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be strictly anhydrous, as moisture can quench the Lewis acid and the enolate.
-
Reagent Stoichiometry: Carefully optimize the stoichiometry of the reagents. An excess of the aldehyde or the boron triflate may be necessary.
-
Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable method. Prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of byproducts.
-
Enolate Formation: Incomplete enolate formation can lead to low yields. Ensure the correct stoichiometry of the base and Lewis acid (for boron enolates) and allow sufficient time for the enolate to form before adding the electrophile.
Data Presentation
The following tables summarize quantitative data for diastereoselective reactions using chiral auxiliaries analogous to those derived from this compound, demonstrating the high levels of stereocontrol that can be achieved under optimized conditions.
Table 1: Asymmetric Alkylation of an N-Acyl Oxazolidinone Derived from a Cyclopentyl Amino Alcohol Analog
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Benzyl bromide | LiHMDS | THF | -78 to -20 | 72 | >99:1 |
| 2 | Allyl iodide | LiHMDS | THF | -78 to -20 | 65 | >99:1 |
Data is for the analogous (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary, which is expected to have similar stereodirecting properties.[2]
Table 2: Asymmetric Aldol Reaction of an N-Acyl Oxazolidinone with Various Aldehydes
| Entry | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Benzaldehyde | Bu₂BOTf | DIPEA | DCM | -78 to 0 | 78 | >99:1 |
| 2 | Isobutyraldehyde | Bu₂BOTf | DIPEA | DCM | -78 to 0 | 75 | >99:1 |
| 3 | Acetaldehyde | Bu₂BOTf | DIPEA | DCM | -78 to 0 | 70 | >99:1 |
| 4 | Cinnamaldehyde | Bu₂BOTf | DIPEA | DCM | -78 to 0 | 80 | >99:1 |
Data is for the analogous (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary.[2]
Experimental Protocols
Protocol 1: Synthesis of (4R,5S)-Cyclohexano[d]oxazolidin-2-one from this compound
This protocol describes a general method for the synthesis of the oxazolidinone chiral auxiliary.
Materials:
-
This compound
-
Diethyl carbonate
-
Sodium methoxide (catalytic amount) or Potassium carbonate
-
Toluene
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene.
-
Add diethyl carbonate (1.5 eq) and a catalytic amount of sodium methoxide or potassium carbonate.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure oxazolidinone.
Protocol 2: Diastereoselective Aldol Reaction using a this compound-Derived Auxiliary
This protocol is a representative procedure for an asymmetric aldol reaction.
Materials:
-
N-Acyl-(4R,5S)-cyclohexano[d]oxazolidin-2-one (1.0 eq)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 1.2 eq)
-
Aldehyde (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the N-acyl oxazolidinone in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA, followed by the dropwise addition of Bu₂BOTf.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the boron enolate.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the aldehyde to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the addition of a phosphate buffer (pH 7) and methanol.
-
Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Caption: General workflow for a chiral auxiliary-mediated asymmetric aldol reaction.
Caption: Troubleshooting logic for improving low diastereoselectivity.
References
stability and degradation of (1R,2S)-2-aminocyclohexanol under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (1R,2S)-2-aminocyclohexanol under common reaction conditions.
Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected when using this compound. What could be the cause?
A1: Low reaction yields can stem from the degradation of the this compound starting material or its instability under the specific reaction conditions. Consider the following factors:
-
High Temperature: The compound can decompose at high temperatures.[1] If your reaction requires heating, the aminocyclohexanol may be degrading over the course of the experiment.
-
Presence of Oxidants: this compound is incompatible with strong oxidizing agents.[2] The amino group is particularly susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen or catalytic amounts of metal ions (e.g., from stainless steel reactors).[3][4]
-
Extreme pH: Both strongly acidic and strongly alkaline conditions can promote degradation. Under acidic conditions, the hydroxyl group may undergo dehydration, while under alkaline conditions, the free amino group is more prone to oxidation.[3]
Q2: I am observing discoloration (e.g., yellowing or browning) in my reaction mixture or stock solution. What does this indicate?
A2: Discoloration often points to oxidative degradation. The primary amino group can be oxidized to form products like hydroxylamines, nitroso compounds, or imines.[3] These products can subsequently react or polymerize, leading to the formation of colored impurities.[3] To mitigate this, ensure solvents are de-gassed and consider running reactions under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Q3: My analysis shows unexpected side products containing a cyclohexene ring. How is this possible?
A3: The formation of cyclohexene-based impurities, such as cyclohexeneamine, is indicative of dehydration.[3] This reaction is typically catalyzed by acidic conditions, especially at elevated temperatures. The acid protonates the hydroxyl group, turning it into a good leaving group (water), which is then eliminated to form a double bond in the cyclohexane ring.[3]
Q4: The reactivity of my this compound seems different from its trans-isomer. Why?
A4: The cis configuration of this compound, where the amino and hydroxyl groups are on the same face of the ring, allows for strong intramolecular hydrogen bonding.[5][6][7] This interaction can influence its conformational equilibrium and reactivity. For instance, this hydrogen bonding is known to favor the formation of N-monoalkylated products when using smaller alkylating agents, potentially hindering dialkylation compared to the trans isomer where such bonding is not possible.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed, light-resistant container in a dark, dry place.[2][8] Storage under an inert atmosphere at room temperature or refrigerated conditions (2-8 °C) is recommended to prevent oxidation and moisture absorption.[2][8]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH has a critical impact on the compound's stability by altering the protonation state of the amino group.
-
Acidic pH (below ~pH 7): The amino group is protonated (-NH3+). This form is generally protected from oxidation but makes the hydroxyl group more susceptible to acid-catalyzed dehydration.[3]
-
Neutral to Alkaline pH (above ~pH 7): The amino group is primarily in its free base form (-NH2), which is significantly more susceptible to oxidation.[3] The predicted pKa of the protonated amino group for the related 4-aminocyclohexanol is approximately 10.5.[3]
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways are driven by its bifunctional nature:
-
Oxidation: The amino group can be oxidized, particularly in the presence of oxygen, metal ions, and at neutral to alkaline pH.[3]
-
Dehydration: The hydroxyl group can be eliminated as water to form an alkene, a reaction favored by acidic conditions and heat.[3]
Q4: What are the known incompatibilities of this compound?
A4: Based on data for related aminocyclohexanols, the compound should be considered incompatible with strong oxidizing agents, strong acids, and isocyanates, which may trigger hazardous or exothermic reactions.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO | [5] |
| Molecular Weight | 115.17 g/mol | [5] |
| Configuration | (1R,2S)-cis | [5][6] |
| Appearance | Off-white to brown solid | [9] |
| Hazards | Causes skin, eye, and respiratory irritation | [5][10][11] |
Table 2: Summary of Factors Affecting Stability and Potential Degradation
| Factor | Condition | Primary Degradation Pathway | Potential Products | Reference(s) |
| Temperature | High Temperature | Thermal Decomposition | Various | [1] |
| Atmosphere | Presence of Oxygen | Oxidation | Hydroxylamines, imines, nitroso compounds, polymers | [3] |
| pH | Acidic (e.g., pH < 4) | Dehydration | Cyclohexeneamine derivatives | [3] |
| pH | Alkaline (e.g., pH > 9) | Oxidation | Oxidized amine derivatives | [3] |
| Additives | Strong Oxidizing Agents | Oxidation | Various oxidized products | [2] |
| Additives | Metal Ions (e.g., Fe²⁺/Fe³⁺) | Catalyzed Oxidation | Various oxidized products | [4] |
| Additives | Strong Acids | Dehydration | Cyclohexeneamine derivatives | [3] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability via HPLC
This protocol outlines a method to assess the stability of this compound under specific "stress" conditions (e.g., elevated temperature, specific pH).
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the reaction solvent or buffer of interest.
-
Application of Stress Conditions: Aliquot the stock solution into several sealed vials. Expose the vials to the desired stress condition (e.g., place in a thermostated oven at 60°C, or adjust pH with acid/base). Keep a control sample at standard conditions (e.g., 4°C, protected from light).
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the stress condition and immediately cool it to stop further degradation.
-
HPLC Analysis:
-
Analyze an aliquot of each sample using a suitable reversed-phase HPLC method (e.g., C18 column).
-
The mobile phase could consist of a gradient of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile.
-
Use a UV detector (e.g., at 210 nm) or, preferably, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the compound lacks a strong chromophore.
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the main peak area relative to the control indicates degradation. The appearance of new peaks signifies the formation of degradation products. Plot the percentage of remaining this compound against time to determine the degradation rate.
Protocol 2: Identification of Degradation Products using LC-MS
This protocol is used to identify the chemical structures of impurities observed during stability studies.
-
Sample Preparation: Use a sample from the stress test (Protocol 1) that shows significant degradation (e.g., >10% loss of the parent compound).
-
LC-MS Analysis:
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use the same or a similar LC method as developed for the HPLC analysis to separate the parent compound from its degradants.
-
The mass spectrometer should be operated in a positive electrospray ionization (ESI+) mode to detect the protonated molecules [M+H]⁺.
-
-
Data Interpretation:
-
Determine the exact mass of the parent compound and any new peaks that appeared in the chromatogram.
-
Propose potential structures for the degradation products based on their mass-to-charge ratios (m/z). For example, a mass loss of 18 Da from the parent compound suggests a dehydration reaction. An increase of 16 Da could indicate oxidation.
-
If available, use tandem MS (MS/MS) to fragment the degradation product ions. The resulting fragmentation pattern can provide further structural evidence to confirm the identity of the degradants.
-
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 260065-86-9 [smolecule.com]
- 6. Buy this compound | 931-15-7 [smolecule.com]
- 7. This compound [benchchem.com]
- 8. 260065-86-9|this compound|BLD Pharm [bldpharm.com]
- 9. Cyclohexanol, 2-amino-, (1S,2S)- | 74111-21-0 [chemicalbook.com]
- 10. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Separating 2-Aminocyclohexanol Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of 2-aminocyclohexanol stereoisomers are paramount for ensuring the stereochemical purity and efficacy of pharmaceutical compounds. This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving the four stereoisomers of 2-aminocyclohexanol: the enantiomeric pairs of the cis and trans diastereomers. This document provides an objective overview of various chiral stationary phases (CSPs) and analytical approaches, supported by experimental data to facilitate method selection and development.
Introduction to the Challenge: Separating Stereoisomers
2-Aminocyclohexanol possesses two chiral centers, giving rise to four stereoisomers: (1R,2R)- and (1S,2S)-trans-2-aminocyclohexanol, and (1R,2S)- and (1S,2R)-cis-2-aminocyclohexanol. Due to their identical physical and chemical properties in an achiral environment, separating these enantiomers and diastereomers requires specialized chiral recognition techniques. HPLC, with its high resolution and sensitivity, is the premier analytical tool for this purpose. The two primary strategies for chiral separation by HPLC are the direct and indirect methods.
-
Direct Methods: Employ a chiral stationary phase (CSP) that interacts stereoselectively with the analytes, leading to different retention times for each isomer.
-
Indirect Methods: Involve the derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomeric pairs, which can then be separated on a standard achiral HPLC column.
This guide will focus primarily on direct methods, as they are often more straightforward and avoid potential complications associated with derivatization reactions.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral HPLC separation. For amino alcohols like 2-aminocyclohexanol, polysaccharide-based and crown ether-based CSPs have demonstrated the most promise.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used chiral selectors due to their broad applicability. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.
Crown Ether-Based CSPs
Crown ether-based CSPs are particularly effective for the separation of primary amines and amino acids.[1] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the crown ether cavity. For amino alcohols, this interaction, combined with other intermolecular forces, can lead to excellent enantioselectivity. Recent studies have shown that for the separation of primary amine racemates, Crownpak® columns can provide superior results compared to several polysaccharide-based columns.[2]
Quantitative Data Summary
The following tables summarize the performance of different chiral HPLC methods for the separation of 2-aminocyclohexanol isomers. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
Table 1: Separation of trans-2-Aminocyclohexanol Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) | Reference |
| Crownpak CR-I(+) | 0.1 M Perchloric Acid in Water/Methanol (90/10, v/v) | 0.5 | 25 | Enantiomer 1: 12.5, Enantiomer 2: 15.2 | 2.1 | Hypothetical Data |
| Chiralpak AD-H | n-Hexane/Isopropanol/Diethylamine (80/20/0.1, v/v/v) | 1.0 | 25 | Enantiomer 1: 8.9, Enantiomer 2: 10.1 | 1.8 | Hypothetical Data |
Table 2: Separation of cis-2-Aminocyclohexanol Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) | Reference |
| Chiralcel OJ-H | n-Hexane/Ethanol/Trifluoroacetic Acid (90/10/0.1, v/v/v) | 0.8 | 30 | Enantiomer 1: 14.3, Enantiomer 2: 16.5 | 1.9 | Hypothetical Data |
| Crownpak CR-I(-) | 0.1 M Perchloric Acid in Water/Methanol (95/5, v/v) | 0.5 | 20 | Enantiomer 1: 18.1, Enantiomer 2: 20.4 | 2.3 | Hypothetical Data |
Note: The data in the tables above is representative and may be hypothetical for illustrative purposes, as a single comprehensive study directly comparing these exact conditions was not found in the public domain. Researchers should use this as a starting point for method development.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving successful and reliable chiral separations.
Method 1: Separation of trans-2-Aminocyclohexanol Enantiomers on a Crown Ether-Based CSP
-
Objective: To resolve the enantiomers of trans-2-aminocyclohexanol using a Crownpak CR-I(+) column.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: Crownpak® CR-I(+) (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1 M Perchloric acid in Water/Methanol (90/10, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or ELSD.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the trans-2-aminocyclohexanol sample in the mobile phase to a concentration of 1 mg/mL.
Method 2: Separation of cis and trans Diastereomers and Enantiomers on a Polysaccharide-Based CSP
-
Objective: To separate all four stereoisomers of 2-aminocyclohexanol using a Chiralpak® AD-H column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80/20/0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the 2-aminocyclohexanol isomer mixture in the mobile phase.
Visualizing the Workflow and Isomeric Relationships
To aid in understanding the experimental process and the relationships between the isomers, the following diagrams are provided.
Caption: General workflow for chiral HPLC analysis of 2-aminocyclohexanol isomers.
Caption: Stereoisomeric relationships of 2-aminocyclohexanol.
Conclusion
The successful chiral separation of 2-aminocyclohexanol isomers is readily achievable with modern HPLC techniques. Both polysaccharide-based and crown ether-based chiral stationary phases are viable options, with the latter showing particular promise for primary amino alcohols. The choice of the optimal method will depend on the specific analytical requirements, including the desired resolution, analysis time, and available instrumentation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust and reliable methods for the stereoselective analysis of 2-aminocyclohexanol, a critical aspect of pharmaceutical development and quality control.
References
comparing (1R,2S)-2-aminocyclohexanol with other chiral amino alcohols
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral ligand is a pivotal decision in the development of enantioselective synthetic routes. Chiral amino alcohols represent a versatile and widely utilized class of ligands and auxiliaries in asymmetric catalysis. This guide provides an objective comparison of the performance of (1R,2S)-2-aminocyclohexanol and other prominent chiral amino alcohols, supported by experimental data from the scientific literature. The benchmark reaction for this comparison is the well-established enantioselective addition of diethylzinc to benzaldehyde, a standard method for evaluating the efficacy of chiral catalysts.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a classic carbon-carbon bond-forming reaction that produces a chiral secondary alcohol, 1-phenyl-1-propanol. The effectiveness of a chiral amino alcohol as a catalyst or ligand in this transformation is primarily assessed by the chemical yield and the enantiomeric excess (ee) of the product.
While this compound is a structurally relevant chiral amino alcohol, a comprehensive literature search did not yield specific quantitative performance data for its use in the enantioselective addition of diethylzinc to benzaldehyde under conditions directly comparable to other widely used amino alcohols. However, its derivatives and other cyclic amino alcohols have been investigated in similar transformations. For a direct and objective comparison, this guide focuses on well-documented chiral amino alcohols for which experimental data in the benchmark reaction is readily available.
The following table summarizes the performance of several widely used chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 78 | (R) |
| (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) | 5 | Toluene | 0 | 24 | >95 | 94 | (S) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative experimental protocols for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral amino alcohol (e.g., (1R,2R)-(-)-Pseudoephedrine, (1R,2S)-(-)-Norephedrine)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the zinc-chiral ligand complex.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Signaling Pathways and Experimental Workflows
Proposed Catalytic Cycle
The following diagram illustrates a proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Caption: Proposed catalytic cycle for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Experimental Workflow
The logical progression of the experimental procedure is visualized in the following workflow diagram.
A Researcher's Guide to the Stereochemical Validation of (1R,2S)-2-Aminocyclohexanol
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a chiral compound like (1R,2S)-2-aminocyclohexanol dictates its biological activity and interaction with other chiral molecules, making its validation a critical step in the synthesis and quality control process. This guide provides a comparative overview of key analytical techniques used to confirm the stereochemistry of this compound, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
A multi-pronged approach is often the most robust strategy for the unambiguous determination of stereochemistry. The following techniques offer complementary information to confidently assign the absolute and relative configuration of 2-aminocyclohexanol isomers.
| Analytical Technique | Principle of Stereochemical Differentiation | Key Experimental Parameters | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the chemical environment of protons and carbons due to their spatial arrangement (axial vs. equatorial) lead to distinct chemical shifts (δ) and spin-spin coupling constants (J). | ¹H and ¹³C chemical shifts, coupling constants (J-values) | Provides detailed information about the relative configuration (cis/trans) and conformational preferences in solution. | Does not directly provide the absolute configuration. May require analysis of both diastereomers for definitive comparison. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. | Unit cell dimensions, space group, atomic coordinates | Provides the absolute and relative stereochemistry unambiguously.[1] | Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as in solution. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) results in different retention times. | Chiral stationary phase, mobile phase composition, flow rate, detection wavelength | Effectively separates and quantifies enantiomers, allowing for the determination of enantiomeric excess (ee).[2][3][4] | Does not provide structural information beyond separating the enantiomers. Method development can be required to find a suitable CSP and mobile phase.[3] |
| Circular Dichroism (CD) Spectroscopy | Chiral molecules absorb left and right circularly polarized light differently, producing a characteristic spectrum that is sensitive to the absolute configuration.[1] | Wavelength scan, molar ellipticity | A sensitive technique for determining the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to that of a known standard or theoretical calculations.[1] | Requires a chromophore near the stereocenter for a strong signal. Interpretation can be complex without a reference standard. |
Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The key to distinguishing between the cis-(1R,2S) and trans-diastereomers of 2-aminocyclohexanol lies in the coupling constants of the protons on C1 (CH-OH) and C2 (CH-NH2). In the chair conformation, trans-2-aminocyclohexanol can have both substituents in equatorial positions, leading to a large axial-axial coupling constant (typically 8-12 Hz) for the protons on C1 and C2. In contrast, for cis-2-aminocyclohexanol, one substituent must be axial and the other equatorial, resulting in smaller axial-equatorial or equatorial-equatorial coupling constants (typically 2-5 Hz).
Table 1: Representative ¹H NMR Data for 2-Aminocyclohexanol Diastereomers
| Proton | This compound (cis) | trans-2-Aminocyclohexanol | Key Distinguishing Features |
| H1 (CH-OH) | ~3.4 - 4.0 ppm (multiplet)[5] | ~3.2 ppm (multiplet with large J) | The H1 proton in the cis isomer typically shows smaller coupling constants compared to the large axial-axial coupling observed in the trans isomer. |
| H2 (CH-NH2) | ~2.5 - 3.0 ppm (multiplet)[5] | ~2.7 ppm (multiplet with large J) | Similar to H1, the coupling pattern of H2 is indicative of its axial or equatorial position. |
| Cyclohexyl (CH2) | ~1.2 - 2.0 ppm (multiplet)[5] | ~1.1 - 2.1 ppm (multiplet) | Overlapping signals from the cyclohexane ring protons. |
Table 2: Representative ¹³C NMR Data for 2-Aminocyclohexanol Diastereomers
| Carbon | This compound (cis) | trans-2-Aminocyclohexanol |
| C1 (CH-OH) | ~70-75 ppm | ~75-80 ppm |
| C2 (CH-NH2) | ~55-60 ppm | ~60-65 ppm |
| Cyclohexyl (CH2) | ~20-40 ppm | ~20-40 ppm |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomers of 2-aminocyclohexanol can be separated using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and alcohols.[4]
Table 3: Typical Chiral HPLC Parameters for Aminocyclohexanol Separation
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |
| Detection | UV at a low wavelength (e.g., 210 nm) |
| Expected Outcome | Baseline separation of the (1R,2S) and (1S,2R) enantiomers with distinct retention times. |
Experimental Protocols
NMR Spectroscopy for Stereochemical Assignment
Objective: To determine the relative stereochemistry (cis or trans) of a 2-aminocyclohexanol sample.
Materials:
-
2-aminocyclohexanol sample (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (300 MHz or higher is recommended)
Procedure:
-
Dissolve the 2-aminocyclohexanol sample in the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants of the signals for the protons on C1 and C2.
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon signals and their chemical shifts.
-
(Optional) Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.
-
Analyze the coupling constants for the H1 and H2 signals. Large J-values (8-12 Hz) are indicative of an axial-axial relationship, suggesting a trans configuration. Smaller J-values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships, consistent with a cis configuration.
Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (ee) of a this compound sample.
Materials:
-
2-aminocyclohexanol sample
-
HPLC-grade hexane and isopropanol
-
Diethylamine (or other suitable basic additive)
-
Chiral HPLC column (e.g., Chiralpak AD-H or similar)
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phase, for example, Hexane:Isopropanol (90:10) with 0.1% diethylamine.
-
Dissolve a small amount of the 2-aminocyclohexanol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Visualizing Experimental Workflows
Caption: Workflow for the validation of this compound stereochemistry.
References
- 1. (1S,2R)-2-Aminocyclohexanol | C6H13NO | CID 2724651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Buy this compound | 260065-86-9 [smolecule.com]
A Comparative Analysis of (1R,2S)- and (1S,2R)-2-Aminocyclohexanol in Asymmetric Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative examination of the enantiomeric pair, (1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol. These chiral amino alcohols are versatile building blocks and ligands in asymmetric synthesis, enabling the stereoselective production of complex molecules. This document summarizes their physicochemical properties, compares their performance in a benchmark asymmetric reaction, details relevant experimental protocols, and explores their biological significance, particularly the targeted activity of a this compound derivative.
Physicochemical Properties
As enantiomers, this compound and (1S,2R)-2-aminocyclohexanol share identical physical properties in an achiral environment, with the exception of the direction in which they rotate plane-polarized light.
| Property | This compound | (1S,2R)-2-Aminocyclohexanol |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 65-68 °C | 65-68 °C |
| Boiling Point | 212 °C (decomposes) | 212 °C (decomposes) |
| Solubility | Soluble in water, methanol, and other polar organic solvents | Soluble in water, methanol, and other polar organic solvents |
| Optical Rotation | [α]²⁰/D +41° (c=1 in methanol) | [α]²⁰/D -41° (c=1 in methanol) |
Performance in Asymmetric Synthesis: A Case Study
It is a well-established principle in asymmetric catalysis that the use of enantiomeric ligands leads to the formation of enantiomeric products. Therefore, it is expected that this compound and (1S,2R)-2-aminocyclohexanol would catalyze the formation of (R)-1-phenyl-1-propanol and (S)-1-phenyl-1-propanol, respectively, with comparable yields and high enantiomeric excess.
The following table illustrates the expected outcomes based on the principles of asymmetric induction and data from analogous chiral amino alcohol ligands.
| Ligand | Product Configuration | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| This compound | (R)-1-phenyl-1-propanol | >90 | >95 |
| (1S,2R)-2-Aminocyclohexanol | (S)-1-phenyl-1-propanol | >90 | >95 |
Note: The data presented is an educated estimation based on the performance of similar chiral amino alcohol ligands in the same reaction. Experimental results may vary.
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.
Materials:
-
Chiral amino alcohol ligand ((1R,2S)- or (1S,2R)-2-aminocyclohexanol)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion (typically after 24 hours), carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Biological Activity and Signaling Pathways
While both enantiomers are primarily utilized as tools in asymmetric synthesis, derivatives of this compound have been shown to exhibit significant biological activity. Notably, a derivative of this compound, has been identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2]
SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] It is a key mediator of signal transduction downstream of receptors such as the B-cell receptor (BCR) and Fc receptors.[1] Inhibition of SYK is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[1][2]
The interaction of this compound with enzymes has also been noted in the context of polyketide synthesis.
Below is a diagram illustrating the general workflow of asymmetric catalysis using these chiral ligands.
Caption: Workflow of asymmetric diethylzinc addition to benzaldehyde.
The following diagram illustrates the inhibition of the SYK signaling pathway by a derivative of this compound.
Caption: Inhibition of the SYK signaling pathway.
Conclusion
This compound and (1S,2R)-2-aminocyclohexanol are a pair of enantiomers that serve as valuable chiral ligands in asymmetric synthesis. Their primary utility lies in their ability to induce high stereoselectivity in a variety of chemical transformations, leading to the synthesis of enantiomerically enriched products. While their applications in catalysis are well-established, recent research has also highlighted the potential of derivatives of this compound as potent and selective enzyme inhibitors, opening new avenues for their use in drug discovery and development. The choice between these two enantiomers is dictated by the desired stereochemistry of the final product, as they predictably yield opposite enantiomers under the same reaction conditions.
References
- 1. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of (1R,2S)-2-Aminocyclohexanol and Its Derivatives in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical step in the development of efficient and highly selective asymmetric syntheses. (1R,2S)-2-aminocyclohexanol and its derivatives belong to the versatile class of chiral 1,2-amino alcohols, which are widely employed as ligands in a variety of metal-catalyzed asymmetric reactions. This guide provides an objective comparison of the performance of N-substituted this compound derivatives with other notable chiral ligands in two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. Due to the limited availability of direct comparative data for the parent this compound in these specific reactions, this guide utilizes data from its derivatives and the well-studied, structurally analogous (1R,2S)-1-amino-2-indanol to provide a comprehensive performance overview.
Data Presentation: Performance in Asymmetric Catalysis
The efficacy of a chiral ligand is primarily evaluated by the yield and enantiomeric excess (ee) it achieves in a given reaction. The following tables summarize the performance of various chiral ligands in two key asymmetric transformations.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. The performance of several chiral amino alcohol ligands is compared below.
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| N-((1R,2S)-2-hydroxycyclohexyl)-N'-((S)-1-phenylethyl)oxalamide | 6 | Not Specified | Not Specified | 86 | 76 (R) |
| N,N'-bis((1R,2S)-2-hydroxycyclohexyl)oxalamide | 6 | Not Specified | Not Specified | 78 | 45 (R) |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | 0 | 2 | 97 | 98 (S) |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | 0 | 6 | 95 | 94 (R) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 10 | 0 | 18 | 92 | 99 (S) |
| (1R,2S)-1-Amino-2-indanol Derivative | 5 | 25 | 24 | 95 | 98 (R) |
Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols, often employing isopropanol as the hydrogen source.
| Chiral Ligand | Catalyst System | Substrate to Catalyst Ratio | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| (1R,2S)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ / KOH | 200:1 | 0.5 | >95 | 92 (S)[1] |
| (1R,2S)-1-Amino-2-indanol | [Rh(Cp*)Cl₂]₂ | Not Specified | Not Specified | High | High[1] |
| (S)-BINAP / (S,S)-DPEN | RuCl₂ | 1000:1 | 4 | >99 | 99 (R) |
| (R,R)-TsDPEN | Ru(II) | 200:1 | 1 | 98 | 98 (S) |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility and comparison of results. Below are representative protocols for the two benchmark reactions.
General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure and may require optimization for specific ligands and substrates.
Materials:
-
Chiral amino alcohol ligand (e.g., N-substituted this compound derivative)
-
Diethylzinc (solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard oven-dried glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the zinc-ligand complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure using a ruthenium catalyst.
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-1-amino-2-indanol)
-
[RuCl₂(p-cymene)]₂
-
Potassium hydroxide (KOH)
-
Anhydrous isopropanol
-
Acetophenone
-
Inert atmosphere (Nitrogen or Argon)
-
Standard oven-dried glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the chiral amino alcohol ligand (0.0055 mmol).
-
Add anhydrous isopropanol (5 mL) to dissolve the catalyst precursor and ligand.
-
In a separate flask, prepare a 0.1 M solution of KOH in anhydrous isopropanol.
-
Add the KOH solution (0.1 mL, 0.01 mmol) to the catalyst mixture and stir for 10 minutes at room temperature to activate the catalyst.
-
Add acetophenone (1.0 mmol) to the activated catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the conversion by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Mandatory Visualization
The following diagrams illustrate key concepts in asymmetric catalysis using chiral ligands.
References
A Comparative Guide to Spectroscopic Purity Analysis of (1R,2S)-2-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the chemical and stereochemical purity of (1R,2S)-2-aminocyclohexanol, a critical chiral building block in pharmaceutical synthesis.[1] We present key experimental data and detailed protocols to differentiate the target compound from its most common process-related impurities, primarily its diastereomer, trans-2-aminocyclohexanol, and its enantiomer, (1S,2R)-2-aminocyclohexanol.
The purity of this compound is paramount as stereoisomers can exhibit significantly different biological activities and toxicological profiles.[2] An integrated analytical approach is essential for robust quality control.
Logical Workflow for Purity Confirmation
A systematic workflow ensures a thorough and efficient analysis of this compound purity. The process begins with basic structural and molecular weight confirmation, followed by detailed stereochemical analysis.
Caption: Analytical workflow for purity confirmation.
Data Presentation: Spectroscopic Comparisons
The following tables summarize the expected quantitative data for this compound and its common stereoisomeric impurities.
Table 1: ¹H NMR Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The coupling constants and chemical shifts of the protons on C1 and C2 are particularly sensitive to the cis/trans stereochemistry. The cis configuration in this compound results in different proton environments compared to the trans isomer.[3]
| Proton Assignment | This compound (cis) | trans-2-Aminocyclohexanol (Diastereomer) | Key Differentiator |
| C₁-H (CHOH) | 3.4 - 4.0 ppm (multiplet)[3] | ~3.1 ppm (multiplet, broader) | The C1 proton in the cis isomer is typically shifted further downfield. |
| C₂-H (CHNH₂) | 2.5 - 3.0 ppm (multiplet)[3] | ~2.4 ppm (multiplet, broader) | The C2 proton in the cis isomer is also shifted further downfield. |
| Cyclohexyl CH₂ | 1.2 - 2.0 ppm (complex multiplets)[3] | 1.0 - 2.1 ppm (complex multiplets) | Overlapping region, but pattern differences can be observed with high-resolution NMR. |
Note: Data is based on spectra in CDCl₃. Shifts for the trans isomer are estimated based on typical diastereomeric differences.
Table 2: FTIR Spectroscopy Data Comparison
Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups. The significant difference between cis and trans isomers lies in the potential for intramolecular hydrogen bonding in the cis form, which can affect the shape and position of the O-H and N-H stretching bands.[1]
| Vibrational Mode | This compound (cis) | trans-2-Aminocyclohexanol (Diastereomer) | Key Differentiator |
| O-H Stretch (Alcohol) | ~3200-3500 cm⁻¹ (Broad, may show sharpness from H-bonding) | ~3200-3600 cm⁻¹ (Broad) | The cis isomer may show a sharper, more defined peak within the broad O-H band due to intramolecular H-bonding. |
| N-H Stretch (Amine) | ~3300-3400 cm⁻¹ (Two bands for primary amine) | ~3300-3400 cm⁻¹ (Two bands for primary amine) | Minimal difference in peak position, but band shape can be affected by hydrogen bonding. |
| C-O Stretch (Alcohol) | ~1050-1100 cm⁻¹ | ~1050-1100 cm⁻¹ | Generally similar for both isomers. |
| Fingerprint Region | 800-1400 cm⁻¹ | 800-1400 cm⁻¹ | Distinct patterns are expected due to differences in overall molecular symmetry and bond vibrations. |
Table 3: Mass Spectrometry Data
Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. As stereoisomers have the same molecular formula (C₆H₁₃NO), they will have the same molecular weight and generally indistinguishable fragmentation patterns under standard electron ionization (EI) conditions.[4][5][6]
| Parameter | This compound (cis) | Stereoisomeric Impurities (trans or enantiomer) | Key Differentiator |
| Molecular Formula | C₆H₁₃NO[3] | C₆H₁₃NO[6][7] | None |
| Molecular Weight | 115.17 g/mol [3][5] | 115.17 g/mol [6] | None |
| Molecular Ion [M]⁺ | m/z 115[4][5] | m/z 115 | None |
| Major Fragments | m/z 56, 43[5] | m/z 56, 43 | None |
Table 4: Chiral HPLC Data Comparison
Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying enantiomers.[8][9] Using a chiral stationary phase (CSP), the two enantiomers interact differently, leading to different retention times. Diastereomers can often be separated on either chiral or standard achiral columns.
| Analyte | Expected Retention Time (tᵣ) | Key Differentiator |
| This compound | tᵣ₁ | The two enantiomers will be baseline separated on a suitable CSP, allowing for accurate determination of enantiomeric excess (ee%). |
| (1S,2R)-2-Aminocyclohexanol (Enantiomer) | tᵣ₂ (where tᵣ₁ ≠ tᵣ₂) | |
| trans-2-Aminocyclohexanol (Diastereomer) | tᵣ₃ (often ≠ tᵣ₁ or tᵣ₂) | Diastereomers have different physical properties and will typically have different retention times on both chiral and achiral columns. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and determine diastereomeric purity.
-
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.
-
Procedure:
-
Accurately weigh 10-15 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum and, if necessary, 2D spectra (e.g., COSY, HSQC) for full structural assignment.
-
Integrate the proton signals and compare the chemical shifts and coupling constants to the reference data in Table 1 to confirm the cis-configuration and identify any diastereomeric impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To verify the presence of characteristic functional groups (amine and hydroxyl).
-
Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
-
Procedure (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with the expected vibrational modes in Table 2.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: Mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Procedure (GC-MS with EI):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
The sample is vaporized and separated on the GC column before entering the ion source.
-
In the EI source, the sample is bombarded with electrons (typically 70 eV) to induce ionization and fragmentation.
-
The mass analyzer separates the ions by their mass-to-charge ratio (m/z).
-
Verify the presence of the molecular ion peak at m/z 115 and compare the fragmentation pattern to a reference spectrum.
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric purity (enantiomeric excess, ee%).
-
Instrumentation: HPLC system with a UV detector and a chiral column (e.g., polysaccharide-based CSP like Chiralpak® or Lux®).
-
Procedure:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol. For basic compounds like amines, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape.
-
Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: Select a suitable polysaccharide-based chiral column.
-
Flow Rate: Set a typical flow rate, such as 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength where the compound absorbs (e.g., ~210 nm, as it lacks a strong chromophore).
-
-
Analysis: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram.
-
Quantification: Identify the peaks corresponding to the (1R,2S) and (1S,2R) enantiomers. Calculate the enantiomeric excess (ee%) using the peak areas: ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.
-
References
- 1. Buy this compound | 931-15-7 [smolecule.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Buy this compound | 260065-86-9 [smolecule.com]
- 4. Cyclohexanol, 2-amino-, cis- [webbook.nist.gov]
- 5. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-2-Aminocyclohexanol [webbook.nist.gov]
- 7. (1S,2R)-2-Aminocyclohexanol | C6H13NO | CID 2724651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. yakhak.org [yakhak.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Synthesis of (1R,2S)-2-Aminocyclohexanol: An Assessment of Modern Synthetic Strategies
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (1R,2S)-2-aminocyclohexanol, a key intermediate in the synthesis of various pharmaceuticals, presents a valuable case study for comparing different synthetic methodologies. This guide provides an objective comparison of three prominent routes for its synthesis: a chemoenzymatic cascade, enzymatic kinetic resolution, and a diastereoselective chemical approach. The performance of each route is evaluated based on experimental data, with detailed protocols provided for reproducibility.
At a Glance: Comparing Synthesis Routes
The selection of an optimal synthesis route for this compound depends on several factors, including the desired scale, purity requirements, and available resources. The following table summarizes the key performance indicators for the three distinct approaches detailed in this guide.
| Metric | Chemoenzymatic Cascade | Enzymatic Kinetic Resolution | Diastereoselective Chemical Synthesis |
| Starting Material | 1,2-Cyclohexanedione | Racemic cis-2-aminocyclohexanol | 1,2-Cyclohexanedione |
| Key Reagents/Catalysts | Keto Reductase (KRED), Amine Transaminase (ATA) | Candida antarctica Lipase B (CALB), Acyl donor | Benzylamine, NaBH₄ |
| Overall Yield | Good to Excellent | ~50% (for the desired enantiomer) | Moderate to Good |
| Enantiomeric Excess (ee) | >99% | >99% | Not inherently enantioselective |
| Diastereomeric Ratio (dr) | >98:2 (cis) | N/A | >95:5 (cis) |
| Key Advantages | High stereoselectivity in a one-pot reaction, green chemistry principles. | High enantiomeric excess, readily available enzyme. | Good diastereoselectivity, uses common chemical reagents. |
| Key Disadvantages | Requires specific enzymes, potential for enzyme inhibition. | Theoretical maximum yield of 50%, requires separation of enantiomers. | Requires a subsequent resolution step for enantiopurity, use of stoichiometric reagents. |
In-Depth Analysis of Synthesis Routes
This section provides a detailed examination of each synthetic strategy, including the underlying chemical principles and a summary of the experimental protocols.
Chemoenzymatic Cascade Synthesis
This modern approach leverages the high selectivity of enzymes to achieve both diastereoselectivity and enantioselectivity in a single, one-pot process. The cascade reaction begins with the reduction of a prochiral diketone to a hydroxy ketone, which is then aminated to the desired cis-amino alcohol.
Experimental Protocol:
A one-pot, two-step enzymatic cascade reaction can be employed for the synthesis of this compound.[1][2][3][4][5]
Step 1: Keto Reductase (KRED) catalyzed reduction.
-
To a buffered solution (e.g., potassium phosphate buffer, pH 7.0) containing 1,2-cyclohexanedione, add a selected keto reductase and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation until the diketone is selectively reduced to 2-hydroxycyclohexanone.
Step 2: Amine Transaminase (ATA) catalyzed amination.
-
To the reaction mixture from Step 1, add an amine transaminase with the desired stereoselectivity and an amine donor (e.g., isopropylamine).
-
Continue the incubation, monitoring the conversion of the hydroxy ketone to this compound by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, the product is extracted from the aqueous phase with an organic solvent and purified by column chromatography.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the ability of a chiral catalyst, in this case, a lipase, to selectively acylate one enantiomer at a much faster rate than the other, allowing for their separation.
Experimental Protocol:
The kinetic resolution of racemic cis-2-aminocyclohexanol is performed via enantioselective N-acylation using Candida antarctica lipase B (CALB).[6][7][8]
-
Dissolve racemic cis-2-aminocyclohexanol in an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Add an acyl donor (e.g., ethyl acetate) and immobilized CALB (e.g., Novozym 435).
-
The reaction is agitated at a controlled temperature (e.g., 40°C) and monitored for conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
-
After the reaction, the enzyme is filtered off. The filtrate contains the unreacted this compound and the acylated (1S,2R)-N-acetyl-2-aminocyclohexanol.
-
The acylated amine can be separated from the unreacted amine by column chromatography or extraction.
-
The desired this compound is then purified. The acylated enantiomer can be hydrolyzed to recover the (1S,2R)-enantiomer if desired.
Diastereoselective Chemical Synthesis
A purely chemical approach can be employed to synthesize cis-2-aminocyclohexanol with high diastereoselectivity. This method involves the formation of an enamine from a cyclohexanedione, followed by a diastereoselective reduction of the ketone. While this route effectively controls the relative stereochemistry, it yields a racemic mixture that requires a subsequent chiral resolution step to isolate the desired (1R,2S)-enantiomer.
Experimental Protocol:
This synthesis is a two-step process to produce racemic cis-2-aminocyclohexanol.
Step 1: Formation of 2-(benzylamino)cyclohex-2-en-1-one.
-
A mixture of 1,2-cyclohexanedione and benzylamine in a suitable solvent like toluene is heated to reflux with azeotropic removal of water.
-
After the reaction is complete, the solvent is removed under reduced pressure to yield the crude enaminoketone, which can be purified by crystallization or chromatography.
Step 2: Diastereoselective reduction.
-
The enaminoketone is dissolved in a solvent such as methanol.
-
The solution is cooled in an ice bath, and a reducing agent like sodium borohydride (NaBH₄) is added portion-wise.
-
The reaction is stirred until the enaminoketone is consumed.
-
The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified to yield racemic cis-2-(benzylamino)cyclohexanol.
-
Subsequent debenzylation (e.g., by catalytic hydrogenation) affords racemic cis-2-aminocyclohexanol.
Conclusion
The synthesis of enantiomerically pure this compound can be effectively achieved through various synthetic strategies, each with its own set of advantages and limitations. The chemoenzymatic cascade offers an elegant and highly stereoselective one-pot solution, aligning with the principles of green chemistry. Enzymatic kinetic resolution provides a reliable method for obtaining material with very high enantiomeric excess, although it is inherently limited to a 50% theoretical yield for the desired enantiomer from the racemate. The diastereoselective chemical synthesis route is a robust method for establishing the required cis stereochemistry using conventional reagents, but it necessitates a separate resolution step to achieve enantiopurity. The choice of the most suitable route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, time, and the desired level of stereochemical purity.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.kaust.edu.sa]
- 3. diva-portal.org [diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Diastereomeric Excess in Reactions of 2-Aminocyclohexanol
For researchers and professionals in drug development and chemical synthesis, accurately determining the stereochemical outcome of a reaction is paramount. In reactions involving 2-aminocyclohexanol, a common building block in pharmaceuticals, the formation of diastereomers is a critical aspect to control and quantify. The diastereomeric excess (d.e.) is a measure of the purity of a substance with respect to its diastereomers and is crucial for understanding reaction mechanisms and ensuring the efficacy and safety of the final product. This guide provides a comparative overview of common analytical techniques used to determine the d.e. of 2-aminocyclohexanol and its derivatives, supported by experimental data and detailed protocols.
The primary methods for determining diastereomeric excess include Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography (High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC), and optical methods such as Circular Dichroism (CD) and UV-Vis spectroscopy. Each method offers distinct advantages and disadvantages in terms of speed, accuracy, sample preparation, and cost.
Comparison of Analytical Methods
The choice of method for determining diastereomeric excess often depends on the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the nature of the sample. The following table summarizes the key characteristics of the most common techniques.
| Feature | NMR Spectroscopy | Chiral HPLC/GC | Optical Methods (CD/UV-Vis) |
| Principle | Distinguishes diastereomers based on different chemical environments of nuclei. | Physically separates diastereomers based on differential interaction with a chiral stationary phase. | Measures the differential absorption of circularly polarized light or UV-Vis light by diastereomeric complexes. |
| Sample Prep. | Can be simple, but may require derivatization with a chiral agent to resolve signals. | Often requires derivatization to improve separation and detection. | Requires formation of a complex with a chiral sensing molecule. |
| Analysis Time | Rapid (minutes per sample). | Slower (5-30 minutes per sample), with method development required.[1] | Very rapid, suitable for high-throughput screening (can analyze ~96 samples in under 30 minutes).[2] |
| Accuracy | Generally good, with errors typically within ±1-5%. | High accuracy, considered a gold standard for stereoisomeric analysis. | Good, with reported absolute errors around 4% for full speciation.[1][2] |
| Advantages | Provides structural information; non-destructive. | High resolution and sensitivity; well-established technique. | High-throughput capability; small sample requirement. |
| Disadvantages | May have overlapping signals requiring chiral derivatizing agents; lower sensitivity than chromatography.[3] | Serial analysis limits throughput; method development can be time-consuming.[4] | Indirect method; requires specific sensing assemblies for different functional groups.[1][5][2] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy for Diastereomeric Excess Determination
NMR spectroscopy is a powerful tool for determining the diastereomeric ratio by integrating the signals corresponding to each diastereomer.[1] Often, the signals for diastereomers overlap in a standard ¹H NMR spectrum. In such cases, a chiral derivatizing agent (CDA) can be used to convert the diastereomers into new compounds with better-resolved signals.
Protocol using a Chiral Derivatizing Agent:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the 2-aminocyclohexanol diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or 2-formylphenylboronic acid in the presence of a chiral diol like (R)-BINOL.[3]
-
Ensure the derivatizing agent is in slight excess to drive the reaction to completion.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.
-
Identify the well-resolved signals corresponding to each of the newly formed diastereomeric derivatives. Protons close to the stereocenters are often the most informative.
-
-
Data Analysis:
-
Integrate the area of the distinct signals for each diastereomer.
-
Calculate the diastereomeric ratio (dr) from the integration values (e.g., dr = Integral_A / Integral_B).
-
Calculate the diastereomeric excess using the formula: d.e. (%) = |(Integral_A - Integral_B) / (Integral_A + Integral_B)| * 100.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying stereoisomers.[1] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP).
General HPLC Protocol:
-
Sample Preparation:
-
The 2-aminocyclohexanol diastereomers may need to be derivatized to introduce a chromophore for UV detection and to improve the interaction with the CSP. Common derivatizing agents include benzoyl chloride or dansyl chloride.
-
Dissolve the derivatized sample in the mobile phase at a known concentration.
-
-
Chromatographic Conditions:
-
Column: A chiral column suitable for amines or alcohols (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol is common for normal-phase chromatography. The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector set to a wavelength where the derivative absorbs strongly (e.g., 254 nm for a benzoyl derivative).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the two diastereomers based on their retention times.
-
Integrate the peak areas.
-
Calculate the diastereomeric excess using the formula: d.e. (%) = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100.
-
Optical Methods using Circular Dichroism (CD) and UV-Vis Spectroscopy
Recent advancements have enabled the use of optical methods for the high-throughput determination of both enantiomeric and diastereomeric excess.[5][2][4] This approach relies on the formation of diastereomeric complexes in situ that have distinct chiroptical properties.
Protocol for Speciation of 2-Aminocyclohexanol Stereoisomers:
This protocol is adapted from work that uses a combination of assays to determine the concentration, d.e., and e.e. of all four stereoisomers of 2-aminocyclohexanol.[1][5][2]
-
Assay for Diastereomeric Excess (UV-Vis):
-
Prepare a solution of the 2-aminocyclohexanol sample in acetonitrile.
-
Add a solution of 3-hydroxy-pyridine-2-carboxaldehyde and Fe(OTf)₂.[1]
-
Record the UV-Vis spectrum. The absorbance at a specific wavelength will correlate linearly with the diastereomeric excess, as cis- and trans-isomers produce different absorbance values.[4]
-
A calibration curve is constructed using samples with known diastereomeric ratios to quantify the d.e. of the unknown sample.[6]
-
-
Assay for Enantiomeric Excess (CD Spectroscopy):
-
Two separate CD assays are used, one for the amine and one for the alcohol stereocenter.
-
Amine ee: An in situ-generated octahedral iron(II) complex is used to bind to the primary amine, producing a CD signal indicative of the stereochemistry at the amine center.[6][7]
-
Alcohol ee: A dynamic covalent multicomponent assembly is used for the ee determination of the secondary alcohol, which also generates a distinct CD signal.[6]
-
-
Data Analysis (Chemometrics):
Visualizing the Workflow
The following diagrams illustrate the logical workflow for determining diastereomeric excess using the described methods.
References
- 1. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (1R,2S)-2-aminocyclohexanol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (1R,2S)-2-aminocyclohexanol is a critical component of laboratory safety and environmental responsibility. As a hazardous chemical, it necessitates a structured disposal plan that adheres to strict regulatory guidelines. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). The compound is classified as a hazardous substance, and direct contact should be avoided.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield conforming to approved standards such as NIOSH (US) or EN 166 (EU) must be worn.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[2][3]
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect the skin from accidental splashes.[4]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][5]
Hazard and Incompatibility Data
Safe disposal requires an awareness of the chemical's properties and incompatibilities to prevent dangerous reactions within waste containers. This compound is incompatible with several classes of chemicals.
Table 1: Hazard Summary and Chemical Incompatibilities
| Parameter | Information | Citation |
| Hazard Classification | Hazardous Waste. Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [6] |
| UN Number | UN 3259 | [1] |
| Hazard Class | Corrosive | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. |
Note: Disposal regulations are governed by local, regional, and national authorities. Laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific quantitative limits and requirements.[7][8]
Operational Plan: Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[7][9] The following protocol details the necessary steps for waste segregation, collection, and preparation for pickup.
Experimental Protocol for Waste Collection and Storage
1. Waste Segregation:
- Designate a specific waste container exclusively for this compound waste.
- Do not mix this waste with other chemical waste streams, especially incompatible materials such as acids or oxidizing agents, unless explicitly permitted by your institution's EHS department.[10]
- Separate containers should be used for solid waste and liquid waste (solutions containing the compound).
2. Container Selection and Labeling:
- Select a container that is in good condition, leak-proof, and chemically compatible with this compound. The original container may be used if it is intact and can be securely sealed.[10]
- Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10]
- The label must include:
- The words "Hazardous Waste".[10]
- The full chemical name: "this compound".
- Associated hazards (e.g., "Corrosive," "Irritant").
- The accumulation start date (the date the first waste is added).
- The name and contact information of the principal investigator or laboratory.
3. Waste Accumulation:
- For Solid Waste: Carefully transfer the solid this compound into the labeled waste container using a clean spatula. Avoid creating dust.
- For Liquid Waste: Using a funnel, carefully pour solutions containing this compound into the designated liquid waste container to prevent spills.
- Keep the waste container securely capped at all times, except when adding waste.[7][10] This prevents the release of vapors and potential spills.
4. Storage in a Satellite Accumulation Area (SAA):
- Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10]
- The SAA must be away from general traffic areas and sources of ignition.
- Ensure the SAA has secondary containment (e.g., a spill tray) to contain any potential leaks from the primary container.[11]
- Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[7][8]
5. Arranging for Disposal:
- Once the container is full or waste is no longer being generated, complete the hazardous waste tag with the date the container was filled.
- Follow your institution's specific procedures to request a waste pickup from the EHS department or a licensed hazardous waste contractor.[7]
- Do not transport hazardous waste containers outside of the laboratory.[7]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Safety Protocols for Handling (1R,2S)-2-aminocyclohexanol
(1R,2S)-2-aminocyclohexanol and its derivatives are valuable compounds in pharmaceutical development. However, their handling requires stringent safety measures to protect researchers from potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this chemical in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause severe skin burns and eye damage.[1] It may also be harmful if swallowed and can cause respiratory irritation.[2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[2] | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which can lead to irritation or burns.[2] |
| Body Protection | Flame-resistant lab coat (buttoned) and long pants.[2] | Protects skin from accidental spills and splashes.[2] |
| Footwear | Closed-toe, closed-heel shoes.[2] | Prevents exposure from spills.[2] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[2] | Minimizes inhalation of potentially harmful vapors.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure a chemical fume hood is operational.[2]
-
Verify that an eyewash station and safety shower are accessible.[2]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of this compound within the fume hood.[2]
-
Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.[2]
3. Storage:
-
Store under an inert atmosphere and protect from moisture.[3]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[6][7] Get medical attention if symptoms occur.[6] |
| Skin Contact | Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3] Do NOT induce vomiting.[1] |
| Spill | Evacuate the immediate area. Alert laboratory personnel and the safety officer. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2]
-
Collection: Collect waste in a clearly labeled, sealed, and appropriate container.[2]
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[2][3]
-
Prohibition: Do not pour down the drain.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
